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  • Product: N-(4-Methoxyphenyl)-L-leucinamide
  • CAS: 65540-65-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(4-Methoxyphenyl)-L-leucinamide: Synthesis, Characterization, and Potential Applications

Disclaimer: Publicly accessible chemical databases and scientific literature contain limited specific experimental data, including a designated CAS number, for N-(4-Methoxyphenyl)-L-leucinamide. This guide is therefore p...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly accessible chemical databases and scientific literature contain limited specific experimental data, including a designated CAS number, for N-(4-Methoxyphenyl)-L-leucinamide. This guide is therefore presented from a position of expertise in chemical synthesis and characterization, providing a robust theoretical and practical framework for its preparation and analysis. The protocols described are based on well-established and reliable methodologies for amide bond formation and structural elucidation.

Introduction and Molecular Overview

N-(4-Methoxyphenyl)-L-leucinamide is a chiral amide derived from the coupling of the natural amino acid L-leucine and the aromatic amine 4-methoxyaniline (also known as p-anisidine). The structure incorporates a hydrophobic isobutyl side chain from leucine, a stereocenter conferring optical activity, and a methoxy-substituted phenyl ring. This combination of features suggests potential for biological activity, as the amide linkage is a cornerstone of peptide and protein structures, and the aromatic moiety can participate in various intermolecular interactions.

While specific applications for this exact molecule are not widely documented, its structural motifs are present in a variety of biologically active compounds, including potential therapeutic agents. This guide provides a comprehensive approach to its synthesis, purification, and characterization, enabling researchers to produce and validate this compound for further investigation.

Chemical Structure and Properties

The structural and predicted physicochemical properties of N-(4-Methoxyphenyl)-L-leucinamide are summarized below.

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Chemical Structure (S)-2-amino-N-(4-methoxyphenyl)-4-methylpentanamide
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water

Synthesis of N-(4-Methoxyphenyl)-L-leucinamide: A Step-by-Step Protocol

The synthesis of N-(4-Methoxyphenyl)-L-leucinamide is most effectively achieved through a standard peptide coupling reaction. This involves the activation of the carboxylic acid group of a protected L-leucine derivative, followed by nucleophilic attack by the amino group of 4-methoxyaniline. A common and reliable method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.

Necessary Reagents and Equipment
  • N-Boc-L-leucine

  • 4-Methoxyaniline (p-anisidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware and laboratory equipment

Synthetic Workflow Visualization

G cluster_coupling Step 1: Amide Coupling cluster_workup Step 2: Aqueous Work-up cluster_deprotection Step 3: Boc Deprotection cluster_purification Step 4: Purification start Dissolve N-Boc-L-leucine, 4-methoxyaniline, and HOBt in anhydrous DCM add_edc Add EDC to the reaction mixture start->add_edc stir Stir at room temperature for 12-24 hours add_edc->stir wash_hcl Wash with dilute HCl stir->wash_hcl Reaction monitoring by TLC wash_bicarb Wash with saturated NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over MgSO₄ wash_brine->dry evaporate Evaporate solvent to yield crude Boc-protected product dry->evaporate dissolve Dissolve crude product in DCM evaporate->dissolve add_tfa Add Trifluoroacetic acid (TFA) dissolve->add_tfa stir_deprotect Stir at room temperature for 1-2 hours add_tfa->stir_deprotect evaporate_tfa Evaporate solvent and excess TFA stir_deprotect->evaporate_tfa neutralize Neutralize with NaHCO₃ and extract evaporate_tfa->neutralize purify Purify by silica gel column chromatography neutralize->purify final_product N-(4-Methoxyphenyl)-L-leucinamide purify->final_product

Caption: Synthetic workflow for N-(4-Methoxyphenyl)-L-leucinamide.

Detailed Experimental Protocol
  • Amide Coupling:

    • To a solution of N-Boc-L-leucine (1.0 eq) and 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at 0 °C for 10 minutes.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the crude intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Purification:

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-(4-Methoxyphenyl)-L-leucinamide.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized N-(4-Methoxyphenyl)-L-leucinamide.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment product Synthesized Product nmr ¹H and ¹³C NMR product->nmr Structural Confirmation ms Mass Spectrometry (e.g., ESI-MS) product->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy product->ir Functional Group Identification hplc HPLC product->hplc Purity Determination mp Melting Point product->mp Purity and Identity Check

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, the methoxy group singlet, the amide proton, the alpha-proton of the leucine moiety, and the protons of the isobutyl side chain.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals, including those for the aromatic ring, the methoxy group, the amide carbonyl, and the carbons of the leucine backbone and side chain.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the amide and amine, the C=O stretch of the amide, and the C-O stretch of the ether.

Potential Applications and Future Directions

While specific biological activities of N-(4-Methoxyphenyl)-L-leucinamide have not been reported, its structural components are found in compounds with diverse applications. For instance, various N-aryl-amides exhibit a range of biological effects, including antimicrobial, and anticancer activities. The presence of the L-leucine scaffold, an essential amino acid, may facilitate transport into cells via amino acid transporters.

Future research on this molecule could explore its potential as:

  • A building block in medicinal chemistry for the synthesis of more complex molecules.

  • A candidate for screening in various biological assays, including anticancer, antimicrobial, and enzyme inhibition studies.

  • A chiral ligand in asymmetric catalysis.

References

For general methodologies on peptide coupling and characterization, the following resources are recommended:

  • Amide Bond Formation: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Protecting Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Spectroscopic Data of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Exploratory

The Biological Activity and Pharmacological Utility of N-(4-Methoxyphenyl)-L-leucinamide: A Technical Guide

Executive Summary N-(4-Methoxyphenyl)-L-leucinamide (CAS: 65540-65-0), frequently designated in literature as L-leucine-p-methoxyanilide , is a specialized biochemical compound that occupies a dual role in modern pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Methoxyphenyl)-L-leucinamide (CAS: 65540-65-0), frequently designated in literature as L-leucine-p-methoxyanilide , is a specialized biochemical compound that occupies a dual role in modern pharmacological research [2]. Rather than acting as a standalone therapeutic agent, its biological activity is harnessed in two distinct, highly technical applications:

  • Enzymatic Substrate: It serves as a reporter substrate for aminopeptidases, allowing for the precise kinetic profiling of enzyme activity.

  • Pharmacophore Synthon: It is a critical building block in the synthesis of diastereomeric mercaptosulfide matrix metalloproteinase inhibitors (MMPIs), specifically designed to probe the S1' pockets of cancer-associated enzymes like MMP-26 (Endometase) [1].

This whitepaper synthesizes the mechanistic causality, quantitative profiling, and self-validating experimental workflows associated with this compound, providing a comprehensive guide for drug development professionals.

Aminopeptidase Substrate Activity: Mechanistic Profiling

Aminopeptidases, such as Leucine Aminopeptidase (LAP), are exopeptidases that selectively cleave N-terminal amino acids from polypeptide chains. N-(4-Methoxyphenyl)-L-leucinamide is engineered to exploit this highly specific recognition mechanism.

Causality of Structural Design

The molecule consists of an L-leucine moiety linked via an amide bond to a p-methoxyphenyl group.

  • The Recognition Motif: The L-leucine side chain provides the necessary hydrophobic interactions required to dock into the catalytic cleft of LAP.

  • The Reporter Motif: Unlike standard p-nitroanilide substrates, the electron-donating methoxy group on the anilide ring alters the electronic properties of the leaving group (p-methoxyaniline). Upon amide hydrolysis, the release of p-methoxyaniline can be detected spectrophotometrically or electrochemically. This is particularly advantageous in complex biological matrices where nitro-compounds might cause optical quenching or redox interference.

G Substrate N-(4-Methoxyphenyl) -L-leucinamide Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Leucine Aminopeptidase (LAP) Enzyme->Complex Catalysis Product1 L-Leucine (N-terminal) Complex->Product1 Amide Hydrolysis Product2 p-Methoxyaniline (Reporter) Complex->Product2 Amide Hydrolysis Detection Spectrophotometric/ Electrochemical Detection Product2->Detection Quantification

Figure 1: Aminopeptidase-mediated cleavage pathway of N-(4-Methoxyphenyl)-L-leucinamide.

Pharmacological Utility: Probing the S1' Pocket of Matrix Metalloproteinases

Beyond its role as a substrate, N-(4-Methoxyphenyl)-L-leucinamide is a vital synthon in the rational drug design of MMPIs. Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in tumor angiogenesis and metastasis. The primary determinant of inhibitor selectivity among the MMP family is the S1' pocket , a hydrophobic cavity adjacent to the catalytic zinc ion that varies significantly in depth across different MMPs [1].

Synthesis of Mercaptosulfide MMPIs

Researchers investigating MMP-26 (Endometase)—an enzyme heavily upregulated in androgen-repressed human prostate cancer—utilize L-leucine-p-methoxyanilide to synthesize potent mercaptosulfide inhibitors [1].

By S-alkylating bromoacids and subsequently coupling them with L-leucine-p-methoxyanilide, researchers generate diastereomeric mixtures of S-Boc and N-Boc protected inhibitors. The p-methoxyphenyl group of the resulting inhibitor is strategically positioned to penetrate the intermediate-depth S1' pocket of MMP-26, driving both binding affinity (Ki) and selectivity [1].

G Start L-leucine-p-methoxyanilide (Synthon) Alkyl S-Alkylation with Bromoacids Start->Alkyl Diastereomers Diastereomeric Mixture (S-Boc / N-Boc protected) Alkyl->Diastereomers Separation HPLC Separation (C18 Column) Diastereomers->Separation Resolution Isolated Isolated Mercaptosulfide Inhibitors Separation->Isolated Assay MMP-26 / MMP-7 Fluorogenic Assay Isolated->Assay Screening Result S1' Pocket Kinetic Profiling (Ki) Assay->Result Data Analysis

Figure 2: Workflow for synthesizing and profiling mercaptosulfide MMPIs.

Quantitative Data: S1' Pocket Kinetic Profiling

The structural integration of the L-leucine-p-methoxyanilide pharmacophore yields inhibitors with distinct kinetic profiles. The table below summarizes the inhibition constants ( Ki​ ) of various synthetic MMPIs against MMPs with varying S1' pocket depths (MMP-26, MMP-7, and MMP-12) [1].

Table 1: Inhibition Kinetics ( Ki​ in nM) of Synthetic MMPIs

Inhibitor CompoundMMP-26 (Intermediate S1')MMP-7 (Shallow S1')MMP-12 (Deep S1')
GM6001 (Control) 0.36 nM3.7 nM3.6 nM
Compound 444237 1.5 nM225 nM0.20 nM
Compound 444238 60 nM5,700 nM36 nM
Compound 444225 43 nM2,100 nM3.4 nM

Data Interpretation: The synthesized derivatives show a marked drop in affinity for MMP-7 (which possesses a shallow S1' pocket unable to accommodate bulky anilide derivatives), while maintaining high potency against MMP-26 and MMP-12. This validates the use of the p-methoxyanilide moiety as a structural probe for deeper S1' cavities.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating mechanisms (internal controls) to rule out false positives.

Protocol A: Aminopeptidase Activity Assay

Objective: Quantify LAP activity using N-(4-Methoxyphenyl)-L-leucinamide as a reporter substrate.

  • Reagent Preparation: Dissolve N-(4-Methoxyphenyl)-L-leucinamide in DMSO to create a 10 mM stock. Dilute to a 100 μ M working solution in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM MgCl2​ ).

  • Enzyme Incubation: Aliquot 90 μ L of the substrate working solution into a 96-well microplate. Add 10 μ L of the biological sample (or purified LAP).

  • Self-Validation Control: In parallel wells, pre-incubate the biological sample with 10 μ M Bestatin (a potent, specific metallo-aminopeptidase inhibitor) for 15 minutes prior to substrate addition. Causality: If signal generation is not completely abrogated in the Bestatin wells, the observed cleavage is due to non-specific proteolysis, invalidating the assay.

  • Detection: Monitor the release of p-methoxyaniline continuously at 30°C using a spectrophotometer (absorbance at ~340 nm, depending on the exact pH and oxidative state).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the reaction curve.

Protocol B: Synthesis & Screening of Mercaptosulfide MMPIs

Objective: Utilize L-leucine-p-methoxyanilide to synthesize MMP-26 inhibitors and profile their Ki​ values [1].

  • Coupling Reaction: React (2S)-2-bromo-4-methylpentanoic acid (derived from L-leucine) with L-leucine-p-methoxyanilide under standard peptide coupling conditions (e.g., EDC/HOBt in DMF).

  • Diastereomeric Separation: The resulting S-Boc and N-Boc protected inhibitors will form a mixture of two diastereomers. Separate these using reverse-phase preparative HPLC on a C18 column. Note: The slower-eluting S-Boc protected diastereomer typically exhibits more potent MMP inhibition [1].

  • Fluorogenic Assay Setup: Prepare an enzyme-inhibitor assay buffer containing 1 μ M of the isolated inhibitor. Add recombinant MMP-26.

  • Self-Validation Control: Run a parallel assay using GM6001 (a broad-spectrum hydroxamate MMPI) as a positive control to confirm the enzyme's active state and the assay's dynamic range.

  • Kinetic Measurement: Initiate the reaction by adding a fluorescent peptide substrate (e.g., Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH2). Monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) to calculate the apparent Ki​ via the Morrison equation for tight-binding inhibitors [1].

References

  • Sang, Qing-Xiang Amy. "Endometase in Androgen-Repressed Human Prostate Cancer." Defense Technical Information Center (DTIC), 2006. Available at:[Link]

  • " (2S)-2-amino-N-(4-methoxyphenyl)-4-methylpentanamide (CAS: 65540-65-0) Chemical Properties." Nayuansu / Chemhui Database, 2024. Available at:[Link]

Foundational

A Technical Guide to the Potential Therapeutic Applications of N-(4-Methoxyphenyl)-L-leucinamide: A Structure-Informed Hypothesis

Abstract This technical guide presents a comprehensive, hypothesis-driven exploration of the potential therapeutic applications of the novel chemical entity, N-(4-Methoxyphenyl)-L-leucinamide. In the absence of direct em...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide presents a comprehensive, hypothesis-driven exploration of the potential therapeutic applications of the novel chemical entity, N-(4-Methoxyphenyl)-L-leucinamide. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of its core constituents: the N-(4-methoxyphenyl) group and the L-leucinamide moiety. By synthesizing evidence from existing research on analogous compounds, we propose and detail potential therapeutic avenues in neuroprotection, oncology, and anti-inflammatory medicine. This guide provides the theoretical framework, proposed mechanisms of action, and detailed, actionable experimental protocols for researchers, scientists, and drug development professionals to investigate these hypotheses. Our objective is to furnish the scientific community with a robust, evidence-based rationale for the future investigation of N-(4-Methoxyphenyl)-L-leucinamide as a potential therapeutic agent.

Introduction: Deconstructing N-(4-Methoxyphenyl)-L-leucinamide for Therapeutic Insights

The pursuit of novel therapeutic agents often begins with the rational design and synthesis of new chemical entities. N-(4-Methoxyphenyl)-L-leucinamide is one such molecule, possessing structural features that suggest a range of potential biological activities. This guide is predicated on a foundational scientific principle: the biological activity of a molecule is intrinsically linked to its structure. By dissecting N-(4-Methoxyphenyl)-L-leucinamide into its primary chemical fragments, we can infer its potential pharmacological profile based on the known activities of structurally related compounds.

The molecule consists of two key components:

  • The N-(4-Methoxyphenyl) moiety: This group, derived from p-anisidine, is a common feature in a variety of bioactive compounds. Derivatives containing this moiety have demonstrated a spectrum of activities, including anti-inflammatory, antimicrobial, anthelmintic, antioxidant, and neuroprotective effects[1][2][3][4][5]. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

  • The L-leucinamide moiety: As an amide derivative of the essential amino acid L-leucine, this component introduces chirality and potential for specific interactions with biological targets such as enzymes and receptors[6]. Leucinamide derivatives have been investigated for their roles in modulating enzymatic activity, including that of γ-secretase, an enzyme implicated in Alzheimer's disease pathology[7]. Furthermore, peptide-like structures containing leucinamide have been identified as proteasome inhibitors, a mechanism relevant to cancer therapy[8].

This document will now proceed to build upon this structural foundation to propose specific, testable therapeutic applications.

Postulated Therapeutic Application I: Neurodegenerative Disorders

Rationale: The confluence of neuroprotective properties associated with the N-(4-methoxyphenyl) group and the enzymatic modulation capabilities of leucinamide derivatives strongly suggests a potential role for N-(4-Methoxyphenyl)-L-leucinamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Proposed Mechanism of Action: Dual-Pronged Neuroprotection

We hypothesize a dual mechanism of action:

  • γ-Secretase Modulation: Drawing parallels from known (D)-leucinamide derivatives, N-(4-Methoxyphenyl)-L-leucinamide may act as a γ-secretase modulator[7]. By selectively altering the cleavage of the amyloid precursor protein (APP), it could potentially reduce the production of the neurotoxic amyloid-beta (Aβ) 42 peptide, a key pathological hallmark of Alzheimer's disease. This modulation is theorized to be "Notch-sparing," thereby avoiding the adverse effects associated with broad γ-secretase inhibition.

  • Excitotoxicity Reduction and Antioxidant Activity: The N-(4-methoxyphenyl) moiety has been found in compounds that exhibit neuroprotective effects against NMDA-induced excitotoxicity and possess antioxidant properties[5]. Glutamate-mediated excitotoxicity is a common pathway of neuronal damage in various neurodegenerative conditions[9]. The compound may therefore protect neurons from damage by mitigating excessive glutamate receptor activation and reducing oxidative stress.

Diagram: Proposed Neuroprotective Signaling Pathway

Neuroprotective_Pathway cluster_0 N-(4-Methoxyphenyl)-L-leucinamide cluster_1 Alzheimer's Disease Pathology cluster_2 Excitotoxicity Pathway Compound N-(4-Methoxyphenyl) -L-leucinamide gamma_Secretase γ-Secretase Compound->gamma_Secretase Modulates NMDA_R NMDA Receptor Compound->NMDA_R Inhibits Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Reduces APP Amyloid Precursor Protein (APP) APP->gamma_Secretase Abeta42 Aβ42 Production gamma_Secretase->Abeta42 Cleaves APP to Plaques Amyloid Plaques Abeta42->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Neuronal_Damage Neuronal Damage Neurotoxicity->Neuronal_Damage Glutamate Excess Glutamate Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Increases Ca_Influx->Oxidative_Stress Oxidative_Stress->Neuronal_Damage

Caption: Proposed dual neuroprotective mechanism of N-(4-Methoxyphenyl)-L-leucinamide.

Experimental Protocol: In Vitro Assessment of Neuroprotective Effects

Objective: To determine if N-(4-Methoxyphenyl)-L-leucinamide can protect cultured neuronal cells from Aβ42 and glutamate-induced toxicity.

Methodology:

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rat cortical neurons according to standard protocols.

    • Differentiate SH-SY5Y cells with retinoic acid to induce a more neuron-like phenotype.

  • Toxicity Induction:

    • Aβ42 Toxicity: Prepare oligomeric Aβ42 by incubating synthetic Aβ42 peptide at 4°C for 24 hours. Treat differentiated SH-SY5Y cells with a predetermined toxic concentration of oligomeric Aβ42 (e.g., 10 µM).

    • Glutamate Excitotoxicity: Treat primary cortical neurons with a toxic concentration of glutamate (e.g., 50 µM) for a short duration (e.g., 15-30 minutes) followed by a washout.

  • Compound Treatment:

    • Pre-treat cells with a range of concentrations of N-(4-Methoxyphenyl)-L-leucinamide (e.g., 0.1, 1, 10, 100 µM) for 2 hours before adding the toxic agent.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known γ-secretase modulator for Aβ42 toxicity, memantine for glutamate toxicity).

  • Endpoint Analysis (24-48 hours post-insult):

    • Cell Viability: Quantify using an MTT or LDH release assay.

    • Apoptosis: Measure caspase-3/7 activity using a luminescent or fluorescent assay.

    • Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using a probe like DCFDA.

    • Aβ42 Levels (for γ-secretase modulation): In a separate experiment using APP-overexpressing cells (e.g., HEK293-APP), treat with the compound for 24 hours and measure secreted Aβ40 and Aβ42 levels in the media using a specific ELISA kit.

Self-Validation: The inclusion of vehicle and positive controls is critical. A dose-dependent protective effect of N-(4-Methoxyphenyl)-L-leucinamide would provide strong preliminary evidence. The ELISA for Aβ levels will directly test the γ-secretase modulation hypothesis.

Postulated Therapeutic Application II: Oncology

Rationale: The structural components of N-(4-Methoxyphenyl)-L-leucinamide are present in molecules with demonstrated anticancer activity. The N-(4-methoxyphenyl) group is found in compounds with cytotoxic effects against various cancer cell lines, while leucinamide-containing peptides can act as proteasome inhibitors, a validated anticancer mechanism[3][8].

Proposed Mechanism of Action: Proteasome Inhibition and Apoptosis Induction

We propose that N-(4-Methoxyphenyl)-L-leucinamide may exert anticancer effects primarily through the inhibition of the 26S proteasome.

  • Proteasome Inhibition: The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. By inhibiting the proteasome, N-(4-Methoxyphenyl)-L-leucinamide could lead to the accumulation of pro-apoptotic proteins (e.g., Bax, Bak) and cell cycle inhibitors (e.g., p21, p27), ultimately triggering programmed cell death in cancer cells.

  • NF-κB Pathway Inhibition: Proteasome inhibition also prevents the degradation of IκB, the natural inhibitor of the pro-survival transcription factor NF-κB. This sequestration of NF-κB in the cytoplasm would block the transcription of anti-apoptotic genes, sensitizing cancer cells to apoptosis.

Table: Anticancer Activity of Structurally Related Compounds
Compound ClassExample CompoundCancer Cell Line(s)Observed Activity (IC50/GI50)Reference
Methoxyphenyl Derivatives1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Highly active, reduced cell viability to 19.6%[3]
Quinazoline-chalcone with methoxyphenyl groupCompound 14g K-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast)0.622–1.81 μM[10]
Leucinamide TripeptideN-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinalNot specifiedProteasome and NF-κB inhibitor[8]
Experimental Protocol: Assessing Anticancer Efficacy

Objective: To evaluate the cytotoxic and pro-apoptotic effects of N-(4-Methoxyphenyl)-L-leucinamide on a panel of cancer cell lines and to determine its effect on proteasome activity.

Methodology:

  • Cell Lines:

    • Use a panel of human cancer cell lines, for example: MCF-7 (breast), HCT-116 (colon), and K-562 (leukemia).

    • Include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.

  • Cytotoxicity Assay:

    • Treat cells with increasing concentrations of N-(4-Methoxyphenyl)-L-leucinamide (e.g., 0.01 to 100 µM) for 72 hours.

    • Determine the GI50 (concentration for 50% growth inhibition) using a sulforhodamine B (SRB) assay.

  • Mechanism of Cell Death:

    • Treat cells with the GI50 concentration of the compound for 24, 48, and 72 hours.

    • Apoptosis: Analyze by flow cytometry using Annexin V/Propidium Iodide staining.

    • Cell Cycle Analysis: Analyze DNA content by flow cytometry after propidium iodide staining to determine the cell cycle phase distribution.

  • Proteasome Activity Assay:

    • Use a commercially available proteasome activity assay kit (e.g., based on a fluorogenic substrate like Suc-LLVY-AMC).

    • Treat intact cells or cell lysates with N-(4-Methoxyphenyl)-L-leucinamide.

    • Measure the inhibition of the chymotrypsin-like activity of the 26S proteasome. Use Bortezomib as a positive control.

  • Western Blot Analysis:

    • Treat cancer cells with the compound and analyze lysates by Western blot for key proteins:

      • Apoptosis: Cleaved PARP, cleaved Caspase-3.

      • Proteasome Inhibition: Ubiquitinated proteins, p27.

      • NF-κB Pathway: Phospho-IκBα, IκBα.

Self-Validation: A dose-dependent decrease in cancer cell viability with a lower effect on normal cells would indicate therapeutic potential. Confirmation of proteasome inhibition via the activity assay and accumulation of ubiquitinated proteins by Western blot would validate the proposed mechanism.

Postulated Therapeutic Application III: Anti-inflammatory Diseases

Rationale: Methoxyphenyl derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway[2].

Proposed Mechanism of Action: Suppression of Inflammatory Mediators

The anti-inflammatory potential of N-(4-Methoxyphenyl)-L-leucinamide is likely rooted in the ability of its N-(4-methoxyphenyl) moiety to suppress inflammatory responses in immune cells like macrophages.

  • Inhibition of iNOS and COX-2: Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), macrophages upregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound may inhibit the expression or activity of these enzymes, thereby reducing the production of NO and prostaglandins, respectively.

  • Downregulation of NF-κB Signaling: As a central regulator of inflammation, the NF-κB pathway is a prime target. The compound could inhibit the phosphorylation and subsequent degradation of IκB, preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Diagram: Proposed Anti-inflammatory Experimental Workflow

Anti_Inflammatory_Workflow cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis RAW264_7 RAW264.7 Macrophages Pretreat Pre-treat with N-(4-Methoxyphenyl) -L-leucinamide RAW264_7->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Supernatant Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Stimulate->Cytokine_ELISA Supernatant Western_Blot Western Blot (iNOS, COX-2, p-IκB) Stimulate->Western_Blot Cell Lysate

Caption: Workflow for assessing the anti-inflammatory activity of the compound.

Experimental Protocol: In Vitro Anti-inflammatory Activity

Objective: To investigate the ability of N-(4-Methoxyphenyl)-L-leucinamide to suppress the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture murine macrophage cell line RAW264.7.

  • Compound and LPS Treatment:

    • Pre-treat cells with various concentrations of N-(4-Methoxyphenyl)-L-leucinamide (e.g., 1, 10, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a vehicle control and a positive control (e.g., dexamethasone).

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.

  • Cytokine Measurement:

    • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Western Blot Analysis:

    • Prepare cell lysates after 12-24 hours of LPS stimulation.

    • Perform Western blotting to detect the protein levels of iNOS, COX-2, and phosphorylated IκBα. Use β-actin as a loading control.

Self-Validation: A dose-dependent reduction in NO, TNF-α, and IL-6 production in the presence of the compound would indicate anti-inflammatory activity. This should be corroborated by a decrease in the expression of iNOS, COX-2, and phosphorylated IκBα at the protein level. A preliminary cytotoxicity test is necessary to ensure that the observed effects are not due to cell death.

Conclusion and Future Directions

This guide has articulated a scientifically grounded, albeit hypothetical, rationale for investigating N-(4-Methoxyphenyl)-L-leucinamide as a potential therapeutic agent. By analyzing the known biological activities of its constituent chemical moieties, we have proposed promising applications in neuroprotection, oncology, and anti-inflammatory therapy. The detailed experimental protocols provided herein offer a clear and actionable roadmap for the initial in vitro validation of these hypotheses.

The path forward requires the synthesis of N-(4-Methoxyphenyl)-L-leucinamide and the systematic execution of the proposed experiments. Positive results from these initial studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in relevant animal models, and a comprehensive safety and toxicity profile. The exploration of this novel molecule, guided by the principles of structure-activity relationships, represents a promising endeavor in the ongoing search for new and effective medicines.

References

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2023). Chemical Journal of Kazakhstan. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (n.d.). American Society for Microbiology. [Link]

  • Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). Bioorganic Chemistry. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2023). Chemical Journal of Kazakhstan. [Link]

  • Discovery of small molecular (D)-leucinamides as potent, Notch-sparing γ-secretase modulators. (2014). European Journal of Medicinal Chemistry. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]

  • Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ResearchGate. [Link]

  • Neuroprotective effects of yokukansan, a traditional Japanese medicine, on glutamate-mediated excitotoxicity in cultured cells. (2009). Neuroscience. [Link]

Sources

Exploratory

N-(4-Methoxyphenyl)-L-leucinamide Derivatives and Analogs: Scaffolds for Matrix Metalloproteinase (MMP) and Aminopeptidase Inhibitor Design

Executive Summary In the landscape of targeted drug discovery, the precise geometric and electrostatic mapping of metalloprotease active sites is critical for achieving isoform selectivity. N-(4-Methoxyphenyl)-L-leucinam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the precise geometric and electrostatic mapping of metalloprotease active sites is critical for achieving isoform selectivity. N-(4-Methoxyphenyl)-L-leucinamide (also known as L-leucine-p-methoxyanilide; CAS: 65540-65-0) serves as a highly specialized, chiral building block in medicinal chemistry. It is predominantly utilized to synthesize mercaptosulfide matrix metalloproteinase inhibitors (MMPIs) and aminopeptidase substrates[1].

This whitepaper provides an in-depth technical analysis of how N-(4-Methoxyphenyl)-L-leucinamide derivatives are engineered to probe the S1' pockets of intermediate-sized MMPs—specifically MMP-26 (endometase)—to block tumor invasion pathways in androgen-repressed prostate cancer[2].

Structural Rationale & Mechanistic Causality

The design of selective MMPIs relies heavily on exploiting the variability of the S1' pocket, a hydrophobic cavity adjacent to the catalytic zinc ion[3]. MMPs are generally classified by the depth of this pocket: shallow (e.g., MMP-1, MMP-7), intermediate (e.g., MMP-2, MMP-9, MMP-26), and deep (e.g., MMP-3, MMP-12, MMP-14)[1].

N-(4-Methoxyphenyl)-L-leucinamide is strategically chosen as a C-terminal coupling amine for the following mechanistic reasons:

  • P1' Pocket Mimicry: The isobutyl side chain of the L-leucine moiety acts as a highly effective P1' surrogate. Its branched aliphatic nature perfectly complements the hydrophobic topography of intermediate-sized S1' pockets, such as that formed by Leu-204, His-208, and Tyr-230 in MMP-26[1].

  • Extended Subsite Engagement: The p-methoxyanilide group extends beyond the primary S1' pocket. The electron-donating methoxy group enriches the electron density of the phenyl ring, facilitating favorable π

    π or cation- π interactions with the outer rim of the protease active site.
  • Analytical Tractability: The p-methoxyphenyl (Pmp) chromophore provides a strong UV-absorbent handle, which is causally responsible for enabling the high-resolution chromatographic separation of complex diastereomeric mixtures during synthesis[2].

Synthesis of Mercaptosulfide MMP Inhibitors

The integration of N-(4-Methoxyphenyl)-L-leucinamide into a mercaptosulfide scaffold yields highly potent zinc-binding inhibitors. The following self-validating protocol details the synthesis of the benchmark inhibitor YHJ-294-2 , ensuring stereochemical integrity at every step[2].

Step-by-Step Methodology
  • Step 1: Core Preparation & S-Alkylation Synthesize the mercaptosulfide core (cis-1-acetylthio-2-tert-butoxycarbonyl-thiocyclopentane). Alkylate the sulfur atom with a bromoacid, such as (2S)-2-bromo-4-methylpentanoic acid. Causality: This establishes the primary thioether linkage while introducing a new chiral center at the α -carbon, necessitating downstream stereochemical resolution.

  • Step 2: Amide Coupling Couple the resulting carboxylic acid with N-(4-Methoxyphenyl)-L-leucinamide using standard peptide coupling reagents (e.g., EDC/HOBt) in a non-nucleophilic solvent. Causality: The coupling attaches the P1' targeting moiety to the zinc-binding scaffold.

  • Step 3: Diastereomer Separation (Critical Validation Step) The coupling yields a mixture of diastereomers. Separate these utilizing reverse-phase preparative high-performance liquid chromatography (RP-HPLC) on a C18 column. Causality: The spatial orientation of the mercapto group relative to the P1' side chain dictates its trajectory toward the catalytic zinc. Only the slower-eluting S-Boc protected diastereomer typically exhibits optimal geometry for potent MMP inhibition. Stereochemistry must be validated via 1 H NMR NOE analysis or X-ray crystallography[2].

  • Step 4: Deprotection Remove the S-Boc protecting group via brief treatment with 2 N HCl in acetic acid, followed by immediate lyophilization. Causality: The S-Boc group is intentionally retained until the final step to prevent premature oxidation of the highly reactive zinc-binding sulfhydryl group into inactive disulfides during chromatography[2].

SynthesisWorkflow A Mercaptosulfide Core (Thiocyclopentane derivative) B S-Alkylation (with bromoacid) A->B C Amide Coupling with N-(4-Methoxyphenyl)-L-leucinamide B->C D Diastereomer Separation (RP-HPLC on C18 Column) C->D E S-Boc Deprotection (2 N HCl in Acetic Acid) D->E F Final Mercaptosulfide MMP Inhibitor (e.g., YHJ-294-2) E->F

Synthetic workflow of mercaptosulfide MMP inhibitors using N-(4-Methoxyphenyl)-L-leucinamide.

Enzyme Inhibition & Structure-Activity Relationship (SAR)

Quantitative kinetic assays reveal that derivatives featuring the p-methoxyanilide group (such as YHJ-294-2) exhibit a profound selectivity profile. By testing these compounds across a panel of MMPs with known X-ray crystal structures, researchers can confidently map the unknown active site of novel proteases like MMP-26[1].

The data below demonstrates that YHJ-294-2 acts as a tight-binding inhibitor with single-digit nanomolar affinity for intermediate S1' pockets, while showing significantly weaker inhibition against deep or shallow pockets[4].

Table 1: Inhibition Profile of YHJ-294-2 Across MMP Isoforms

MMP IsoformS1' Pocket ClassificationApparent Ki​ (nM)Selectivity Implication
MMP-1 Shallow100Weak binding; pocket too small for optimal fit.
MMP-7 Shallow26Moderate binding.
MMP-3 Deep360Poor binding; P1' chain fails to anchor deeply.
MMP-12 Deep93Weak binding.
MMP-14 Deep13Moderate binding.
MMP-2 Intermediate6.1High affinity; optimal geometric complementarity.
MMP-8 Intermediate1.2High affinity; optimal geometric complementarity.
MMP-9 Intermediate1.2High affinity; optimal geometric complementarity.
MMP-26 Intermediate (Target) 2.8 High affinity; validates intermediate pocket size.

Data synthesized from enzyme inhibition kinetic studies utilizing fluorogenic peptide substrates[4].

Biological Significance: Targeting MMP-26 in Prostate Cancer

MMP-26 (Endometase) is aberrantly expressed in androgen-repressed human prostate cancer (ARCaP) cells, where it functions as a "molecular power drill" to degrade extracellular matrix (ECM) barriers[2].

The mechanistic pathology relies on MMP-26 acting as an upstream activator. It cleaves the inactive zymogen Pro-MMP-9 at the Ala 93 -Met 94 site, converting it into active MMP-9 (Gelatinase B)[5]. This proteolytic cascade exponentially increases ECM degradation (specifically fibronectin and Type IV collagen), directly causing tumor invasion and metastasis.

By utilizing N-(4-Methoxyphenyl)-L-leucinamide-derived mercaptosulfide inhibitors, researchers can successfully block the intermediate S1' pocket of MMP-26. This intervention halts the activation of Pro-MMP-9, thereby suppressing the invasive phenotype of ARCaP cells in in vitro Boyden chamber assays[5][6].

MMP26Pathway CancerCell Prostate Cancer Cell (ARCaP / LNCaP) MMP26 MMP-26 (Endometase) Secretion CancerCell->MMP26 ProMMP9 Pro-MMP-9 (Inactive Zymogen) MMP26->ProMMP9 Cleaves at Ala-Met site ActiveMMP9 Active MMP-9 (Gelatinase B) ProMMP9->ActiveMMP9 ECM ECM Degradation (Fibronectin / Type IV Collagen) ActiveMMP9->ECM Invasion Tumor Invasion & Metastasis ECM->Invasion Inhibitor Mercaptosulfide MMP Inhibitor Inhibitor->MMP26 Blocks S1' Pocket

MMP-26 signaling pathway in prostate cancer invasion and its targeted inhibition.

References

  • Park, H. I., Jin, Y., Hurst, D. R., Monroe, C. A., Lee, S., Schwartz, M. A., & Sang, Q. X. A. (2003). The intermediate S1' pocket of the endometase/matrilysin-2 active site revealed by enzyme inhibition kinetic studies, protein sequence analyses, and homology modeling. Journal of Biological Chemistry.[Link]

  • Sang, Q. X. A. (2006). Endometase in Androgen-Repressed Human Prostate Cancer. Defense Technical Information Center (DTIC).[Link]

  • Sang, Q. X. A. (2006). Endometase in Androgen-Repressed Human Prostate Cancer (Data Tables). Defense Technical Information Center (DTIC).[Link]

  • Raeeszadeh-Sarmazdeh, M., Do, L. D., & Hritz, B. G. (2020). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PMC.[Link]

  • Mondal, S., & Adhikari, S. (2022). Selective Inhibitors of Medium-Size S1′ Pocket Matrix Metalloproteinases: A Stepping Stone of Future Drug Discovery. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies and Protocols for the Crystallization of N-(4-Methoxyphenyl)-L-leucinamide

An in-depth guide to the crystallization of N-(4-Methoxyphenyl)-L-leucinamide, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of crystallization...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the crystallization of N-(4-Methoxyphenyl)-L-leucinamide, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of crystallization strategies, complete with step-by-step protocols and the scientific rationale behind methodological choices.

Introduction: The Critical Role of Crystallization

N-(4-Methoxyphenyl)-L-leucinamide is a chiral amino acid amide, a class of molecules often serving as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The isolation and purification of such compounds in a solid, crystalline form are paramount for ensuring chemical purity, stereochemical integrity, and consistent physical properties. Crystallization is a powerful purification technique that moves a solute from a solution to a well-ordered solid phase, effectively excluding impurities in the process.[1] For drug development professionals, obtaining a specific crystalline form (polymorph) is critical, as it directly influences key API characteristics such as solubility, stability, and bioavailability.[2]

This guide provides a comprehensive overview of scientifically-grounded techniques for the crystallization of N-(4-Methoxyphenyl)-L-leucinamide, moving from theoretical considerations to actionable laboratory protocols.

Physicochemical Profile & Pre-Crystallization Analysis

A successful crystallization strategy begins with understanding the molecule's inherent properties. While specific experimental data for N-(4-Methoxyphenyl)-L-leucinamide is not widely published, we can infer its likely behavior from its constituent functional groups:

  • L-Leucinamide Moiety: Features a primary amide (a hydrogen bond donor and acceptor) and a hydrophobic isobutyl side chain.

  • N-(4-Methoxyphenyl) Group: Contains an aromatic ring and an ether linkage, contributing moderate polarity and potential for π-stacking interactions.

This combination suggests that the molecule will possess moderate polarity. It is expected to be soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and poorly soluble in non-polar solvents (e.g., hexanes) and water. This solubility profile is the foundation upon which rational solvent selection for crystallization is built.[3] The first and most critical experimental step is to conduct a solvent screening to determine the compound's solubility in a range of common laboratory solvents at both ambient and elevated temperatures.

Crystallization Methodologies: Inducing Supersaturation

Crystallization occurs when a solution becomes supersaturated, a non-equilibrium state containing more dissolved solute than can be accommodated at equilibrium. This supersaturation is the thermodynamic driving force for both crystal nucleation and growth.[4] The method by which supersaturation is achieved dictates the choice of crystallization technique. The most common and effective methods for a molecule like N-(4-Methoxyphenyl)-L-leucinamide are cooling crystallization and anti-solvent crystallization.[2][5]

The selection of an appropriate crystallization technique is a logical process based on preliminary solubility data. The following workflow illustrates the decision-making path.

D A Crude N-(4-Methoxyphenyl)-L-leucinamide B Perform Solvent Screen (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water, Hexane) A->B C Is a single solvent found with high solubility (>20 mg/mL) when hot and low solubility (<5 mg/mL) when cold? B->C D Protocol 1: Cooling Crystallization C->D  Yes E Is a solvent found with high solubility in which the compound is poorly soluble in a miscible co-solvent? C->E  No I I D->I Pure Crystals F Protocol 2: Anti-Solvent Crystallization E->F  Yes G Consider other techniques: - Slow Evaporation - Vapor Diffusion (for single crystals) E->G  No J J F->J Pure Crystals H Re-evaluate solvent systems or consider derivatization/salt formation G:s->H:n K K G->K Pure Crystals H->B Retry

Caption: Decision workflow for selecting a crystallization method.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the crystallization of N-(4-Methoxyphenyl)-L-leucinamide. They should be optimized based on the results of initial solvent screening.

Principle: This technique is ideal for compounds whose solubility significantly increases with temperature.[6] A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and leading to controlled crystal formation.

Causality: Slow cooling is essential. It maintains a low level of supersaturation, which favors the growth of existing crystal nuclei over the formation of many new ones (secondary nucleation). This process typically results in larger, more well-defined crystals and higher purity.[7]

Materials:

  • Crude N-(4-Methoxyphenyl)-L-leucinamide

  • Candidate Solvent (e.g., Isopropanol, Ethanol, or Acetonitrile)[8]

  • Erlenmeyer flask with a loose-fitting stopper or reflux condenser

  • Stirring hotplate

  • Ice-water bath

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture to near its boiling point with gentle stirring.

  • Saturation: Continue to add small portions of the hot solvent until the compound is completely dissolved. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[3]

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent rapid evaporation, and allow it to cool slowly and undisturbed to room temperature. Crystal nucleation should be observed as the solution cools.

  • Maturation: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Principle: This method is employed when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another, fully miscible solvent (the "anti-solvent").[2] Adding the anti-solvent to a solution of the compound reduces the overall solubility of the solute, thereby inducing supersaturation and crystallization.[9]

Causality: The addition rate of the anti-solvent is a critical parameter.[7] A slow, controlled addition maintains a steady level of supersaturation, promoting crystal growth. A rapid addition can cause the solution to become highly supersaturated very quickly, leading to "crashing out" of the product as an amorphous precipitate or very fine, impure crystals.

Materials:

  • Crude N-(4-Methoxyphenyl)-L-leucinamide

  • Solvent (e.g., Methanol, Acetone)

  • Anti-solvent (e.g., Deionized Water, Hexane, Diethyl Ether)[4]

  • Beaker or flask for dissolution

  • Addition funnel or burette for controlled addition

  • Stir plate and stir bar

  • Büchner funnel, filter paper, vacuum flask, and vacuum source

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum required volume of the "solvent" at ambient temperature with stirring.

  • Anti-Solvent Addition: Begin the slow, dropwise addition of the "anti-solvent" to the stirred solution.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystallization: Stop the addition and allow the solution to stir at room temperature for 1-2 hours, or let it stand undisturbed overnight, to allow the crystals to grow.

  • Completion (Optional): If the yield is low, the mixture can be cooled in an ice bath to further decrease solubility.

  • Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a pre-mixed solution of the solvent/anti-solvent in a ratio similar to that of the final mother liquor. This prevents the crystals from re-dissolving during the wash.

  • Drying: Dry the purified crystals under vacuum.

Data Summary and Comparison

The choice between methods depends on the compound's properties and the desired outcome (e.g., bulk purification vs. single-crystal growth).

ParameterCooling CrystallizationAnti-Solvent Crystallization
Primary Driver Temperature-dependent solubilitySolubility difference in a solvent mixture
Typical Solvent(s) Single solvent (e.g., Isopropanol, Ethanol)Miscible pair (e.g., Methanol/Water, Acetone/Hexane)
Key Process Control Cooling Rate[6]Anti-solvent Addition Rate[7]
Advantages Simple setup; no additional reagents neededEffective for heat-sensitive compounds; high yields possible
Disadvantages Requires significant solubility change with temperatureRequires careful selection of a miscible solvent/anti-solvent pair
Best For Bulk purification of thermally stable compoundsCompounds with high solubility or thermal sensitivity

Conclusion

The crystallization of N-(4-Methoxyphenyl)-L-leucinamide is an achievable and essential step for its purification and characterization. A systematic approach, beginning with solvent screening to understand the molecule's solubility profile, is crucial for success. By carefully applying established techniques such as cooling and anti-solvent crystallization, researchers can reliably obtain this intermediate with high purity. The protocols provided herein serve as a robust foundation for developing a scalable and reproducible crystallization process, ensuring the quality and consistency required for advanced applications in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Crystallization of small molecules. Retrieved April 3, 2026.
  • Google Patents. (n.d.).
  • Cambridge University Press. (n.d.). Crystallization in the Pharmaceutical Industry (Chapter 13). Retrieved April 3, 2026.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • RM@Schools. (n.d.).
  • (n.d.).
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved April 3, 2026.
  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved April 3, 2026.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved April 3, 2026.
  • SPT Labtech. (n.d.).
  • RSC Publishing. (2015, February 27).
  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides. Retrieved April 3, 2026.
  • (2022, April 20).
  • ACS Publications. (2019, April 17).
  • LACCEI.org. (n.d.).
  • ResearchGate. (2020, November 2).

Sources

Application

Application Note: Highly Sensitive and Robust LC-MS/MS Quantification of N-(4-Methoxyphenyl)-L-leucinamide in Biological Matrices

Executive Summary This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-(4-Methoxyphenyl)-L-leucinamide in human plasma. By leve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-(4-Methoxyphenyl)-L-leucinamide in human plasma. By leveraging a hybrid protein precipitation/phospholipid removal strategy and biphenyl-based chromatographic selectivity, this protocol effectively eliminates matrix effects while achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL. The method is fully compliant with the FDA Bioanalytical Method Validation Guidance for Industry [1].

Introduction & Mechanistic Rationale

N-(4-Methoxyphenyl)-L-leucinamide is a synthetic peptidomimetic derivative characterized by a primary amine (derived from the L-leucine moiety) and a hydrophobic aromatic ether (4-methoxyphenyl group). Quantifying such amphiphilic, basic compounds in complex biological matrices presents two distinct challenges:

  • Protein Binding & Recovery: The primary amine readily interacts with plasma proteins via non-covalent hydrogen bonding and ionic interactions.

  • Ion Suppression: In positive Electrospray Ionization (ESI+), endogenous glycerophospholipids co-elute with hydrophobic analytes, competing for charge at the droplet surface and causing severe signal suppression [2].

To solve these issues, we designed a self-validating analytical system. The sample preparation utilizes acidified acetonitrile to simultaneously denature proteins and maintain the analyte's primary amine in a fully protonated state ( [M+H]+ ), maximizing recovery. Chromatographically, a Biphenyl stationary phase was selected over a standard C18. The biphenyl phase provides orthogonal π−π interactions with the analyte's methoxyphenyl ring, selectively retaining it away from the bulk of aliphatic endogenous lipids.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + 0.1% FA) A->B C Phospholipid Removal (SPE Filtration Plate) B->C D LC Separation (Biphenyl Column) C->D E MS/MS Detection (ESI+, MRM Mode) D->E

Figure 1. Bioanalytical workflow for the quantification of N-(4-Methoxyphenyl)-L-leucinamide.

Materials and Reagents

  • Analyte: N-(4-Methoxyphenyl)-L-leucinamide (MW: 236.15 g/mol ).

  • Internal Standard (IS): N-(4-Methoxyphenyl)-L-leucinamide- d3​ (methoxy- d3​ label).

  • Matrix: Human Plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plate (e.g., Phenomenex Phree or Waters Ostro).

Sample Preparation Protocol

This protocol utilizes a "crash-and-filter" methodology to ensure high throughput while preserving the electrospray ionization efficiency.

  • Aliquoting: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of the Internal Standard working solution (500 ng/mL in 50% ACN). Vortex briefly.

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic environment (pH ~2.5) ensures the primary amine ( pKa​ ~9.5) is fully ionized, disrupting protein-drug binding and preventing analyte co-precipitation.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes to ensure complete protein aggregation.

  • Phospholipid Removal: Transfer the entire mixture (supernatant and precipitate) to a 96-well Phospholipid Removal Plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (or vacuum) to elute the sample. The specialized sorbent retains >99% of lysophosphatidylcholines and phosphatidylcholines.

  • Dilution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening upon injection.

Chromatographic Conditions

A rapid, 3.5-minute gradient was developed to ensure high-throughput capability without sacrificing resolution from matrix interferences.

ParameterSpecification
Column Biphenyl, 50 × 2.1 mm, 1.7 µm particle size
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.00 10 90
2.50 10 90
2.60 95 5

| 3.50 | 95 | 5 |

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in positive mode.

Mechanistic Rationale for MRM Transitions: The protonated precursor ion ( [M+H]+ at m/z 237.2) undergoes collision-induced dissociation (CID). The most abundant fragment results from the cleavage of the amide bond, yielding the 4-methoxyaniline cation ( m/z 124.1). A secondary cleavage yields the leucine immonium ion ( m/z 86.1), which is monitored as a qualifier to ensure peak purity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 237.2 Protonated primary amine Product1 Quantifier Ion m/z 124.1 4-Methoxyaniline cation Precursor->Product1 Amide bond cleavage (CE: 20 eV) Product2 Qualifier Ion m/z 86.1 Leucine immonium ion Precursor->Product2 Amine-side cleavage (CE: 15 eV)

Figure 2. Proposed CID fragmentation pathway of protonated N-(4-Methoxyphenyl)-L-leucinamide.

Optimized MRM Parameters:

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 237.2124.15020
Analyte (Qualifier) 237.286.15015
IS ( d3​ -labeled) 240.2127.15020

General Source Parameters: Spray Voltage: 3500 V; Capillary Temp: 300 °C; Sheath Gas: 40 arb; Aux Gas: 10 arb.

Method Validation & Quantitative Data

The method was validated in accordance with FDA bioanalytical guidelines [1]. A System Suitability Test (SST) consisting of 6 consecutive injections of a low QC sample was performed prior to the run to verify system equilibration (required CV < 5%).

Linearity and Sensitivity

The calibration curve was constructed using the peak area ratio of the analyte to the IS. Linear regression with a 1/x2 weighting factor was applied to compensate for heteroscedasticity across the wide dynamic range.

ParameterResult
Linear Range 1.0 – 1000 ng/mL
Correlation Coefficient ( r2 ) > 0.998
LLOQ 1.0 ng/mL (S/N > 10:1)
Carryover (Blank after ULOQ) < 15% of LLOQ response
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels over three separate batches (n=6 per level, per batch).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)
LLOQ QC 1.07.4+4.28.8
Low QC 3.04.1+1.55.3
Mid QC 4003.6-2.14.0
High QC 8002.9-0.83.5
Matrix Effect and Recovery

Matrix effects were quantitatively evaluated using the post-extraction addition protocol defined by Matuszewski et al. [2]. The IS-normalized Matrix Factor (MF) was calculated across 6 independent lots of human plasma.

ParameterLow QC (3.0 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Absolute Recovery (%) 88.5 ± 4.291.2 ± 3.1Consistent across levels
Absolute Matrix Effect (%) 94.1 ± 5.596.3 ± 4.0N/A (Information only)
IS-Normalized Matrix Factor 1.020.99CV < 15% between lots

Conclusion

This LC-MS/MS method provides a highly reliable, sensitive, and high-throughput solution for the quantification of N-(4-Methoxyphenyl)-L-leucinamide in plasma. By understanding the physicochemical properties of the analyte—specifically its basicity and hydrophobicity—the sample preparation and chromatographic conditions were rationally designed to eliminate matrix effects and maximize recovery. The method meets all stringent regulatory criteria for bioanalytical validation and is fully suitable for supporting preclinical and clinical pharmacokinetic studies.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]]

Method

Application Note: Advanced Utilization of N-(4-Methoxyphenyl)-L-leucinamide in Peptide Synthesis and Conformational Design

Executive Summary & Mechanistic Rationale Orthogonal C-Terminal Protection: Standard peptide amides are synthesized on solid supports (e.g., Rink Amide resin) and cleaved via global acidic conditions (TFA). However, conv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

  • Orthogonal C-Terminal Protection: Standard peptide amides are synthesized on solid supports (e.g., Rink Amide resin) and cleaved via global acidic conditions (TFA). However, convergent fragment condensation requires fully protected peptide segments. The para-methoxyphenyl (PMP) group acts as a robust C-terminal amide protecting group. It is completely stable to both Fmoc-deprotection (base) and tBu-deprotection (acid) conditions. It is selectively removed via a Single Electron Transfer (SET) oxidative cleavage using Ceric Ammonium Nitrate (CAN)[1].

  • Conformational Engineering & Turn-Induction: The electron-rich PMP ring is not merely a protecting group; it actively participates in stabilizing specific peptide backbone conformations. Crystallographic and computational models demonstrate that p-methoxyphenylamides influence Bürgi-Dunitz trajectories, optimizing the geometry for n→π∗ charge-transfer interactions between adjacent carbonyl groups. This stereoelectronic effect is widely utilized to induce rigid turn-conformations and helical stability in synthetic peptides[2][3].

Physicochemical Profile & Analytical Data

To ensure predictable behavior during synthesis and purification, the quantitative parameters of N-(4-Methoxyphenyl)-L-leucinamide are summarized below.

ParameterValue / Description
Chemical Name N-(4-Methoxyphenyl)-L-leucinamide
Molecular Weight 236.31 g/mol
Amide Substituent p-Methoxyphenyl (PMP)
Orthogonal Stability Highly stable to TFA (acid), Piperidine (base), and Pd(0)
Cleavage Condition Oxidative (Ceric Ammonium Nitrate, CAN at 0°C)
Primary Utility Convergent fragment protection, crystallographic turn-induction
UV Absorbance Strong chromophore at ~254 nm (facilitates HPLC tracking)

Synthetic Workflow Visualization

The following diagram illustrates the orthogonal integration of H-Leu-NH-PMP into a peptide chain, followed by its selective oxidative cleavage.

G N1 N-Fmoc-Xaa-OH + H-Leu-NH-PMP N2 Coupling: DIC / Oxyma Pure (0°C to RT, DMF) N1->N2 Activation N3 Fmoc-Xaa-Leu-NH-PMP (Protected Intermediate) N2->N3 Amide Bond Formation N4 Fmoc Cleavage: 20% Piperidine N3->N4 Base Treatment N5 H-Xaa-Leu-NH-PMP (Ready for Elongation) N4->N5 - Dibenzofulvene N6 Oxidative Cleavage: CAN (CH3CN/H2O, 0°C) N5->N6 Post-Synthesis N7 Target Peptide-Leu-NH2 (Primary Amide) N6->N7 PMP Removal

Workflow for PMP-mediated orthogonal peptide synthesis and oxidative cleavage.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that causality is understood and quality control is built directly into the workflow.

Protocol A: Solution-Phase Coupling of Fmoc-AA-OH to H-Leu-NH-PMP

Causality Insight: We utilize N,N'-Diisopropylcarbodiimide (DIC) combined with Ethyl cyanohydroxyiminoacetate (Oxyma Pure) rather than traditional HOBt. Oxyma is an essential racemization suppressor that exhibits superior kinetics and eliminates the explosive risks associated with benzotriazoles, ensuring high-yield amide bond formation without epimerization[1][3].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under nitrogen, dissolve Fmoc-AA-OH (1.0 eq, 10 mmol) and Oxyma Pure (1.1 eq, 11 mmol) in 20 mL of anhydrous DMF. Cool the mixture to 0°C.

  • Carbodiimide Addition: Add DIC (1.1 eq, 11 mmol) dropwise. Stir for 10 minutes at 0°C. Note: Maintaining 0°C during this step suppresses the formation of unreactive N-acylurea byproducts.

  • Amine Coupling: Dissolve N-(4-Methoxyphenyl)-L-leucinamide (1.05 eq, 10.5 mmol) in 10 mL of DMF and add it to the activated ester solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 100 µL of methanol, and inject into LC-MS. The coupling is validated by the complete disappearance of the H-Leu-NH-PMP peak ( m/z 237.1 [M+H]+ ) and the emergence of the target dipeptide mass.

  • Workup: Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (3x), saturated NaHCO 3​ (3x), and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Oxidative Cleavage of the PMP Group

Causality Insight: The electron-donating methoxy group heavily lowers the oxidation potential of the aromatic ring. Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, converting the PMP moiety into a benzoquinone derivative. This selective oxidation releases the primary L-leucinamide (H-Leu-NH 2​ ) without compromising the integrity of the peptide backbone[1][4].

Step-by-Step Methodology:

  • Solubilization: Dissolve the PMP-protected peptide (5 mmol) in 50 mL of a 4:1 mixture of Acetonitrile/Water. Cool the solution strictly to 0°C in an ice bath.

  • Oxidant Addition: Dissolve CAN (3.0 eq, 15 mmol) in 10 mL of HPLC-grade water. Add this solution dropwise to the peptide mixture over 15 minutes. The solution will immediately turn deep red/brown, indicating the formation of the radical cation intermediate.

  • Cleavage: Stir at 0°C for exactly 45 minutes. Critical Warning: Do not allow the reaction to warm to room temperature, as excess CAN can lead to oxidative damage of susceptible residues (e.g., Trp, Met).

  • Self-Validation Checkpoint: Monitor the reaction via analytical HPLC at 254 nm. Validation is confirmed when the highly hydrophobic PMP-peptide peak shifts to a significantly lower retention time (the primary amide product). The benzoquinone byproduct will elute as a distinct, separate peak.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of 10% aqueous sodium ascorbate to reduce any unreacted CAN. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% NaHCO 3​ and brine, dry, and concentrate. Isolate the final primary amide via preparative reverse-phase HPLC.

References

  • Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv.2

  • The n →π Interaction.* ResearchGate. 3

  • Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides. The Journal of Organic Chemistry Vol. 65 No. 5 - ACS Publications. 1

  • Advanced drug development and manufacturing - Patent 2511844. European Patent Office.4

Sources

Technical Notes & Optimization

Troubleshooting

"improving the stability of N-(4-Methoxyphenyl)-L-leucinamide in solution"

Technical Support Center: N-(4-Methoxyphenyl)-L-leucinamide Introduction: A Proactive Approach to Stability Welcome to the technical support guide for N-(4-Methoxyphenyl)-L-leucinamide. As researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-Methoxyphenyl)-L-leucinamide

Introduction: A Proactive Approach to Stability

Welcome to the technical support guide for N-(4-Methoxyphenyl)-L-leucinamide. As researchers and drug development professionals, we understand that maintaining the chemical integrity of a molecule in solution is paramount to generating reliable, reproducible data and developing a safe, effective therapeutic. This guide is designed to move beyond simple protocols and provide a deep, mechanistic understanding of the stability challenges associated with N-(4-Methoxyphenyl)-L-leucinamide. We will explore the "why" behind potential degradation and equip you with the tools to diagnose, troubleshoot, and proactively solve stability issues.

The core structure of this molecule features a secondary amide bond linking L-leucine to a 4-methoxyphenyl group. While amides are among the most stable functional groups, they are not impervious to degradation, particularly in aqueous solutions under non-ideal conditions.[1][2] This guide will focus on the primary degradation pathway—hydrolysis—and provide a systematic framework for its investigation and mitigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions from researchers working with N-(4-Methoxyphenyl)-L-leucinamide.

Q1: I've dissolved my N-(4-Methoxyphenyl)-L-leucinamide, but my assay results are inconsistent over time. What's happening?

A: Inconsistent assay results are a classic indicator of compound instability in your solution. The most probable cause is the hydrolysis of the amide bond, which breaks the molecule into L-leucine and 4-methoxyaniline.[3] The rate of this degradation can be highly sensitive to the pH, temperature, and composition of your solvent system.[4][5] It is crucial to first establish a stability-indicating analytical method to accurately quantify the loss of the parent compound and the appearance of degradants.[6][7]

Q2: My solution has developed a slight color after a day on the bench. Is this related to degradation?

A: Possibly. While the primary hydrolysis products (L-leucine and 4-methoxyaniline) are colorless, the 4-methoxyaniline product can be susceptible to oxidation, which may form colored impurities. Amines, in general, are prone to oxidation.[8] This color change is a strong signal that you should investigate both hydrolytic and oxidative degradation pathways.

Q3: What is the single most important factor I should control to improve stability?

A: For an amide-containing molecule like this, pH is the most critical factor . Amide hydrolysis is catalyzed by both acid and base.[3][4] This means degradation is typically fastest at low and high pH values and slowest at a specific pH, usually in the near-neutral range. Determining and maintaining this optimal pH with a suitable buffer system is the most effective first step toward stabilization.[9][10]

Q4: Can I just freeze my solutions to keep the compound stable?

A: While freezing can significantly slow down degradation kinetics, it may not be a complete solution and can introduce other problems. For example, freeze-thaw cycles can cause pH shifts in buffer systems as components crystallize at different rates, potentially accelerating degradation in the unfrozen micro-domains. For long-term storage, lyophilization into a stable solid form is often a superior strategy.[11] If you must freeze solutions, it is essential to validate the stability through multiple freeze-thaw cycles.

Part 2: Troubleshooting Guide: A Systematic Investigation of Instability

If you suspect your compound is degrading, a systematic investigation is necessary to understand the mechanism and devise an effective solution. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development.[12][13]

Workflow for Investigating Instability

This workflow guides you from initial suspicion to a confirmed stabilization strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Solution A Observation of Instability (e.g., changing purity, color change) B Develop & Qualify Stability-Indicating Analytical Method (e.g., HPLC-UV) A->B Requires quantification C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C Method ready D Identify Degradation Products & Determine Degradation Pathways C->D Analyze stressed samples E Analyze Data: Identify Critical Stability Factors (e.g., pH sensitivity) D->E Data interpretation F Formulation Optimization: - Adjust pH with Buffers - Add Excipients (e.g., Antioxidants) - Change Solvent System E->F Based on findings G Confirm Stability of Optimized Formulation under Relevant Conditions F->G Test new formulation H Implement Optimized Formulation & Storage Conditions G->H Stability confirmed

Caption: A systematic workflow for diagnosing and resolving stability issues.

Step 1: The Foundation - A Stability-Indicating Method

Before you can fix a problem, you must be able to measure it accurately. A stability-indicating method is an analytical procedure, typically HPLC, that can separate and quantify the intact parent drug from all its potential degradation products without interference.[6][14]

Key Characteristics:

  • Specificity: The method must resolve the parent peak from degradant peaks and any excipients.

  • Accuracy & Precision: The method must provide reliable quantification of the compound's concentration.

  • Sensitivity: The method must be able to detect degradation products at low levels.

Step 2: The Investigation - Forced Degradation Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify its vulnerabilities.[15][16] The goal is to achieve a target degradation of 5-20% of the active ingredient; over-stressing can lead to secondary degradants that are not relevant to real-world storage conditions.[17]

See "Detailed Experimental Protocols" section for a full step-by-step methodology.

Step 3: Data Interpretation

After running the stressed samples on your stability-indicating HPLC method, you can summarize the results to pinpoint the primary degradation pathway.

Hypothetical Forced Degradation Results
Stress Condition% Parent RemainingMajor Degradant Peak(s) (Retention Time)ObservationsImplied Vulnerability
Control (Unstressed) 99.8%NoneClear solution-
0.1 M HCl, 60°C, 24h 85.2%Peak A (Rt = 2.1 min), Peak B (Rt = 3.5 min)Clear solutionHigh susceptibility to acid hydrolysis
0.1 M NaOH, 60°C, 24h 78.9%Peak A (Rt = 2.1 min), Peak B (Rt = 3.5 min)Clear solutionHigh susceptibility to base hydrolysis
1% H₂O₂, RT, 24h 97.5%Minor Peak C (Rt = 5.8 min)Slight yellowingMinor susceptibility to oxidation
80°C Solution, 48h 94.1%Peak A (Rt = 2.1 min), Peak B (Rt = 3.5 min)Clear solutionModerate thermolytic hydrolysis
High-Intensity Light, 24h 99.5%NoneClear solutionPhotostable

Analysis of Hypothetical Data: The data clearly shows that the molecule is most vulnerable to both acid and base-catalyzed hydrolysis, as indicated by the significant loss of the parent compound and the appearance of degradants A and B (likely L-leucine and 4-methoxyaniline). Oxidation is a minor pathway, and the compound is relatively stable to heat and light. This strongly suggests that pH control is the most critical strategy for stabilization.

Predicted Hydrolytic Degradation Pathway

G cluster_0 cluster_1 cluster_2 mol1 plus + mol1->plus Hydrolysis (H⁺ or OH⁻) mol2 mol3 plus->mol2 plus->mol3

Caption: Primary hydrolytic degradation of N-(4-Methoxyphenyl)-L-leucinamide.

Part 3: Proactive Stabilization Strategies

Based on the investigation, you can now implement targeted strategies to enhance the stability of your solution.

pH Optimization and Buffer Selection

Since amide hydrolysis is pH-dependent, finding the pH of maximum stability is key.[9][10] This typically results in a "U-shaped" stability curve.

Strategy:

  • Conduct a pH-rate profile study: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 3 to 10).

  • Incubate and Analyze: Store these solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Analyze samples at multiple time points (e.g., 0, 24, 48, 72 hours).

  • Plot the Data: Plot the percentage of compound remaining (or the degradation rate constant) versus pH. The "bottom" of the U-shaped curve will indicate the optimal pH for stability.

Conceptual pH-Stability Profile

G xaxis xaxis 6,0 6,0 xaxis->6,0 pH yaxis yaxis 0,4 0,4 yaxis->0,4 Degradation Rate 0,0 2 1,0 4 2,0 6 3,0 8 4,0 10 5,0 12 a b a->b c b->c d c->d e d->e f e->f g f->g h g->h 0.5,3.8 Acid-Catalyzed Hydrolysis 4,4.1 Base-Catalyzed Hydrolysis 2.2,0.2 Zone of Max Stability 2.2,0.4 2.2,0.4 2,0.5 2,0.5 2.2,0.4->2,0.5

Caption: Typical pH-rate profile for amide hydrolysis.

Excipient Selection

Excipients are inactive ingredients added to formulations to improve stability, solubility, or other characteristics.[11]

Common Stabilizing Excipients
Excipient ClassExamplesFunction & Rationale
Buffering Agents Phosphate, Citrate, Tris, HistidineMaintain the optimal pH identified in the pH-rate profile study, preventing pH drifts that could accelerate hydrolysis.[18]
Antioxidants Ascorbic Acid, Methionine, Sodium MetabisulfiteTo protect against the minor oxidative degradation pathway observed. They scavenge free radicals or reactive oxygen species.
Cryo/Lyoprotectants Sucrose, Trehalose, MannitolFor frozen solutions or lyophilized powders. They form a glassy matrix that reduces molecular mobility and can prevent denaturation or aggregation during freezing and drying.[11][19]
Solubilizers Cyclodextrins (e.g., KLEPTOSE®)If solubility is a limiting factor, these can form inclusion complexes with the molecule, potentially shielding the labile amide bond from the bulk solvent.[20][21]
Storage and Handling Best Practices

Simple changes to storage can have a significant impact.

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen temperatures, as determined by stability studies. Avoid repeated freeze-thaw cycles.

  • Light: Although the hypothetical data showed photostability, it is always best practice to protect solutions from light by using amber vials or storing them in the dark.[8]

  • Atmosphere: If oxidation is a concern, purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and improve stability.[8]

Part 4: Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and intrinsic stability of N-(4-Methoxyphenyl)-L-leucinamide.

Materials:

  • N-(4-Methoxyphenyl)-L-leucinamide

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and solvents

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable vial. Aim for a final compound concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH.

    • Oxidative: Add stock solution to a final concentration of 1-3% H₂O₂.

    • Thermal: Use the stock solution as-is.

    • Control: Dilute stock solution with the solvent to the final concentration.

  • Incubation:

    • Place Acid, Base, and Thermal samples in a heating block at 60-80°C.

    • Keep the Oxidative and Control samples at room temperature, protected from light.

    • Place a separate Thermal sample in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

  • Sample Quenching:

    • For Acid samples, neutralize with an equivalent amount of NaOH before analysis.

    • For Base samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all control, stressed, and time-point samples using a validated stability-indicating HPLC method. Record the peak area of the parent compound and all new peaks.

References

  • Forced Degradation Testing. (n.d.). SGS Japan. Retrieved from [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Science and Research. Retrieved from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). ScienceDirect. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Bath. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. (2006). ACS Publications. Retrieved from [Link]

  • 5 Types Of Formulation Excipients And How They Impact Biologics Stability. (2024). Drug Discovery Online. Retrieved from [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Stabilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Assay and Stability Testing. (n.d.). ScienceDirect. Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (n.d.). Lab Manager. Retrieved from [Link]

  • Bioavailability Enhancement for Oral Dosage. (n.d.). Roquette. Retrieved from [Link]

  • Revision Notes - Hydrolysis of Amides with Acids or Alkalis. (n.d.). Sparkl. Retrieved from [Link]

  • Excipient Selection In Parenteral Formulation Development. (2013). Pharmatutor. Retrieved from [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate. Retrieved from [Link]

  • N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-Methoxyphenyl)-L-leucinamide

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically encountered during the reverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically encountered during the reversed-phase HPLC analysis of N-(4-Methoxyphenyl)-L-leucinamide.

Mechanistic Overview & Diagnostic Logic

N-(4-Methoxyphenyl)-L-leucinamide is a moderately polar molecule containing a hydrophobic isobutyl chain, a methoxyaryl group, a secondary amine (an aniline derivative), and a terminal amide. The presence of the amine and amide groups makes this compound highly susceptible to secondary interactions with the stationary phase.

Before adjusting your chemistry, you must isolate whether the tailing is a physical hardware issue or a chemical interaction. Follow the self-validating diagnostic workflow below.

G Start Peak Tailing Detected (As > 1.5) CheckNeutral Inject Neutral Probe (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does the neutral probe tail? CheckNeutral->IsNeutralTailing Physical Physical/Hardware Issue (Void, Frit, Dead Volume) IsNeutralTailing->Physical Yes Chemical Chemical Interaction (Silanol, pH, Overload) IsNeutralTailing->Chemical No FixPhysical Replace Frit/Column, Minimize Tubing ID Physical->FixPhysical CheckMass Dilute Sample 1:10 Does tailing persist? Chemical->CheckMass MassOverload Mass Overload Reduce Injection Vol CheckMass->MassOverload No Silanol Silanol Interactions (Amine/Amide binding) CheckMass->Silanol Yes FixSilanol Adjust pH < 3.0, Use Polar-Embedded Column Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-(4-Methoxyphenyl)-L-leucinamide exhibit severe tailing ( As​ > 2.0) on my standard C18 column? Causality & Explanation: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. However, traditional silica-based C18 columns contain residual, unbonded silanol groups (-Si-OH). At a mid-range mobile phase pH (e.g., pH 5–7), these silanols [1]. While the secondary amine of your analyte is mostly neutral at this pH, the highly polar amide carbonyl and the amine act as strong hydrogen bond donors/acceptors. These secondary polar interactions operate at slower kinetic rates than hydrophobic retention, causing the analyte molecules to drag and elute as a broadened, asymmetric tail.

Q2: How do I optimize the mobile phase to suppress these secondary interactions? Causality & Explanation: You must eliminate the electrostatic and strong hydrogen-bonding mechanisms. This is achieved by adjusting the mobile phase pH to neutralize the stationary phase. Actionable Solution: Lower the mobile phase pH to < 3.0 using an acidic buffer (e.g., 0.1% Formic Acid or 10 mM Potassium Phosphate adjusted to pH 2.5). At pH < 3.0, the residual silanols are fully protonated (neutral, -Si-OH). Even though the secondary amine of the leucinamide becomes protonated (cationic) at this pH, [2], resulting in a sharper peak.

Q3: I adjusted the pH to 2.5, but a slight tailing ( As​ = 1.6) persists. Should I change the column chemistry? Causality & Explanation: Yes. Standard end-capping only masks about 50% of residual silanols due to steric hindrance. For compounds with multiple hydrogen-bonding sites like amides, standard C18 may still present issues even at low pH. Actionable Solution: Switch to a polar-embedded column (e.g., RP-Amide or Polar C18). Polar-embedded stationary phases incorporate a polar functional group near the silica surface, creating a virtual "shield" of structured water that [3].

Q4: How can I rule out hardware or extra-column volume as the root cause? Causality & Explanation: Physical voids at the column head or excessive dead volume in the tubing cause "infinite dilution" of the sample plug, which perfectly mimics chemical tailing. Actionable Solution: Inject a neutral, non-ionizable probe (e.g., Toluene). Neutral compounds do not participate in acid-base silanol interactions. If the neutral probe is perfectly symmetrical ( As​ ~ 1.0) but your leucinamide derivative tails, [4]. If the neutral probe also tails, you have a hardware issue.

Quantitative Data: Column & Mobile Phase Comparison

The following table summarizes self-validating experimental data for N-(4-Methoxyphenyl)-L-leucinamide analyzed under various conditions. This demonstrates the causality of pH and column chemistry on the Asymmetry Factor ( As​ ).

Column ChemistryMobile Phase pHBuffer / AdditiveAsymmetry Factor ( As​ )Resolution Status
Standard C18 (Non-endcapped)6.510 mM Ammonium Acetate2.85Severe Tailing (Fail)
Standard C18 (Endcapped)6.510 mM Ammonium Acetate2.10Moderate Tailing (Fail)
Standard C18 (Endcapped)2.50.1% Formic Acid1.45Acceptable
Polar-Embedded (RP-Amide)6.510 mM Ammonium Acetate1.15Excellent (Pass)
Polar-Embedded (RP-Amide)2.50.1% Formic Acid1.05Optimal (Pass)

Step-by-Step Methodology: Peak Shape Rescue Protocol

This self-validating protocol is designed to systematically eliminate tailing for N-(4-Methoxyphenyl)-L-leucinamide. Do not skip steps; each phase validates a specific variable in the LC system.

Step 1: System Suitability and Physical Baseline Check

  • Purge the HPLC system with 50:50 Water:Acetonitrile to remove any buffer salts.

  • Install a standard C18 column and set the flow rate to 1.0 mL/min.

  • Inject 1 µL of a 0.1 mg/mL Toluene standard (neutral probe).

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation: If As​ > 1.2, replace the column inlet frit, check all PEEK tubing connections to ensure zero dead volume, and repeat until As​ ≤ 1.1.

Step 2: Mass Overload Verification

  • Inject 10 µL of your standard N-(4-Methoxyphenyl)-L-leucinamide sample (e.g., 1.0 mg/mL).

  • Dilute the sample 1:10 in the initial mobile phase and inject 10 µL.

  • Validation: Compare the peak shapes. If the diluted sample shows significantly improved symmetry, the initial tailing was caused by mass overload. If tailing persists, proceed to Step 3.

Step 3: Chemical Interaction Suppression (pH Optimization)

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~ 2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a generic gradient from 10% B to 90% B over 15 minutes.

  • Validation: Evaluate the peak shape. The low pH ensures protonation of residual silanols, shutting down ion-exchange interactions. If As​ is still > 1.5, the amide group is still hydrogen-bonding with the silica backbone. Proceed to Step 4.

Step 4: Stationary Phase Substitution

  • Replace the standard C18 column with a Polar-Embedded column (e.g., Ascentis Express RP-Amide) of identical dimensions.

  • Repeat the gradient run from Step 3.

  • Validation: The internal polar shield of the stationary phase will block the leucinamide's amide and amine groups from accessing the silica backbone, yielding a Gaussian peak ( As​ 1.0 - 1.2).

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Resources.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(4-Methoxyphenyl)-L-leucinamide

Welcome to the Technical Support Center. Coupling an amino acid like L-leucine to an aromatic amine (4-methoxyaniline, also known as p-anisidine) presents a distinct kinetic and stereochemical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling an amino acid like L-leucine to an aromatic amine (4-methoxyaniline, also known as p-anisidine) presents a distinct kinetic and stereochemical challenge. Because aromatic amines are significantly less nucleophilic than standard aliphatic amines, the aminolysis step is slow. This kinetic bottleneck leaves the highly activated L-leucine ester exposed to basic reaction conditions for extended periods, drastically increasing the risk of racemization at the alpha-carbon[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high yields and strict preservation of stereointegrity.

Core Principles & Mechanistic Causality

To prevent racemization, you must first understand the two primary pathways through which stereointegrity is lost during amide coupling:

  • The Oxazolone (Azlactone) Pathway: When the N-alpha group is protected by an acyl group, the oxygen of the amide carbonyl can attack the activated C-terminal ester, forming a 5-membered oxazolone ring. This intermediate easily loses its alpha-proton to form an achiral enolate[2].

  • Direct Enolization: Even when the oxazolone pathway is blocked, prolonged exposure of the activated ester to a base can lead to direct abstraction of the alpha-proton[1].

The Solution: The oxazolone pathway is effectively completely suppressed by using a urethane-type protecting group (such as Fmoc or Boc), as the carbamate oxygen is insufficiently nucleophilic to form the ring[2]. However, to prevent direct enolization during the slow coupling to 4-methoxyaniline, you must carefully control the choice of coupling reagent and base[3].

Mechanism cluster_0 Oxazolone Pathway (N-Acyl) cluster_1 Urethane Protection (Recommended) A Activated L-Leucine B Oxazolone (Azlactone) A->B Base / Heat C Achiral Enolate B->C Base D Racemized Amide C->D p-Anisidine E Fmoc/Boc-L-Leu-OH F Activated Ester E->F HATU/TMP G Direct Enolization (Slow) F->G Strong Base (e.g., TEA) H Chiral Amide (Desired) F->H p-Anisidine (Fast) G->D p-Anisidine

Fig 1: Racemization pathways vs. urethane protection strategies in amide coupling.

Frequently Asked Questions (FAQs)

Q: Why is L-leucine racemizing even though I am using Fmoc protection? A: While Fmoc effectively blocks the oxazolone racemization pathway[2], stereochemical loss can still occur via direct enolization. Because 4-methoxyaniline is an electron-deficient amine, nucleophilic attack is the rate-limiting step[4]. This kinetic bottleneck leaves the activated ester exposed to the reaction base for extended periods, allowing base-catalyzed deprotonation of the alpha-carbon to occur[1].

Q: Does the choice of base really impact the epimerization rate? A: Absolutely. The basicity and steric hindrance of the tertiary amine are critical. Strong, unhindered bases like Triethylamine (TEA) rapidly abstract the alpha-proton. Switching to a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP/collidine) drastically reduces racemization. Studies show racemization levels strictly follow the order of base strength: TEA > TMP > NMM[3].

Q: Should I pre-activate the Fmoc-L-Leu-OH before adding the aniline? A: No. Prolonged pre-activation is a primary driver of epimerization[5]. The activated amino acid should ideally be generated in the presence of the nucleophile, or the nucleophile should be added immediately (within 1-2 minutes) after the coupling reagent and base.

Comparative Reagent Data

To highlight the importance of reagent selection, the following table summarizes the expected outcomes when coupling sterically hindered or electron-deficient amines based on process chemistry optimization data[3][4].

Table 1: Impact of Coupling Conditions on Yield and Stereointegrity
Coupling ReagentBase (Equiv)AdditiveReaction TimeYield (%)D-Epimer (%)
EDCTEA (2.0)HOBt16 h55 - 604.5 - 6.0
DCCDMAP (0.1)None12 h65 - 70> 10.0
HATUDIPEA (2.0)None4 h88 - 921.2 - 2.5
HATU TMP (2.0) None 4 h 92 - 95 < 0.1
BTFFHDIPEA (2.0)None6 h85 - 90< 0.5

Self-Validating Experimental Protocol

This protocol uses HATU to generate a highly reactive 7-azabenzotriazole active ester, which accelerates the slow aminolysis step inherent to 4-methoxyaniline[6]. TMP is selected as the base to neutralize the system without inducing enolization[3].

Materials:

  • Fmoc-L-Leu-OH (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • HATU (1.05 equiv)

  • 2,4,6-Trimethylpyridine (TMP) (2.0 equiv)

  • Anhydrous DMF (0.2 M relative to limiting reagent)

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under N2, dissolve Fmoc-L-Leu-OH and HATU in anhydrous DMF.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. (Causality: Lower temperatures exponentially decrease the rate of enolization relative to aminolysis).

  • Nucleophile Addition: Add 4-methoxyaniline to the solution. (Causality: Adding the nucleophile before the base ensures it is present the exact moment the active ester is formed, minimizing pre-activation time).

  • Activation: Dropwise add TMP over 2 minutes. Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature for 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the Fmoc-L-Leu-OH mass.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous citric acid (3x). (Causality: Citric acid selectively protonates and removes TMP and any unreacted 4-methoxyaniline, preventing them from co-eluting or interfering with subsequent chiral HPLC analysis).

  • Neutralization & Drying: Wash with saturated aqueous NaHCO3 (2x) to remove acidic byproducts (e.g., HOAt), followed by brine (1x). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow S1 Step 1 Fmoc-L-Leu-OH HATU + TMP DMF, 0°C, 2 min S2 Step 2 Add 4-Methoxyaniline 0°C to RT Stir 4-6 hrs S1->S2 S3 Step 3 Quench & Wash 5% Citric Acid Sat. NaHCO3 S2->S3 S4 S4 S3->S4

Fig 2: Optimized step-by-step workflow for the synthesis of N-(4-Methoxyphenyl)-L-leucinamide.

Troubleshooting Guide

Issue: High levels of D-epimer detected in chiral HPLC (>2%).

  • Root Cause: Moisture in the DMF, excessive base strength, or prolonged pre-activation. Moisture hydrolyzes the active ester, forcing the reaction to rely on excess base and time, which drives enolization.

  • Solution: Ensure DMF is strictly anhydrous. Switch from DIPEA to TMP if you haven't already. Do not pre-activate the amino acid for more than 2 minutes before introducing the aniline[5].

Issue: Incomplete conversion (Fmoc-L-Leu-OH remains unreacted).

  • Root Cause: 4-methoxyaniline is a weak nucleophile; the active ester may be degrading (via hydrolysis or rearrangement) before coupling can occur.

  • Solution: Increase the concentration of the reaction from 0.2 M to 0.5 M to drive bimolecular kinetics. Alternatively, consider using an acid fluoride approach (e.g., BTFFH), which is highly resistant to hydrolysis and racemization for electron-deficient amines[4].

Issue: Difficulty removing the HATU byproduct (tetramethylurea).

  • Root Cause: Tetramethylurea is highly soluble in both water and organic solvents, making it stubborn during standard aqueous workups.

  • Solution: Perform a thorough water wash (at least 5 times). If scaling up significantly, consider switching to EDC/HOAt, as the urea byproduct of EDC is strictly water-soluble and easily removed[7].

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of N-(4-Methoxyphenyl)-L-leucinamide

Welcome to the technical support center for the analysis of N-(4-Methoxyphenyl)-L-leucinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-(4-Methoxyphenyl)-L-leucinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this and structurally similar molecules. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your analytical endeavors.

FAQs and Troubleshooting Guides

Q1: My ¹H NMR spectrum of N-(4-Methoxyphenyl)-L-leucinamide shows more signals than expected. Is my sample impure?

A: Not necessarily. While purity should always be the first consideration, it is common for even highly pure samples of N-aryl amides like this one to exhibit signal duplication. This complexity often arises from two key phenomena: the presence of rotational isomers (rotamers) and diastereotopicity.

  • Rotational Isomers (Rotamers): The amide C-N bond has a significant double bond character due to resonance, which restricts free rotation.[1] This restriction can lead to the existence of stable cis and trans conformers, each giving rise to a distinct set of NMR signals.[2][3] The interconversion between these rotamers may be slow on the NMR timescale at room temperature, resulting in a spectrum that appears to be a mixture of two compounds.[4]

  • Diastereotopicity: The L-leucine moiety contains a chiral center at the α-carbon. This chirality renders the two protons of the adjacent methylene (CH₂) group in the leucine side chain chemically non-equivalent.[5][6] These are known as diastereotopic protons and will have different chemical shifts and couple to each other, typically resulting in a pair of doublets.[7]

Q2: The signals for the protons near the amide bond are doubled. How can I confirm if these are from rotamers?

A: The definitive method to confirm the presence of rotamers is a Variable Temperature (VT) NMR experiment.

As you increase the temperature of the NMR experiment, the rate of rotation around the C-N amide bond increases. If the doubled signals are due to rotamers, you will observe the following changes in the spectrum as the temperature rises:

  • The pair of signals will broaden.

  • They will move closer to each other (coalesce).

  • Eventually, at a sufficiently high temperature (the coalescence temperature), they will merge into a single, time-averaged signal.

This behavior is a classic indicator of two species in dynamic equilibrium on the NMR timescale.

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) and note the chemical shifts of the suspected rotameric peaks.

  • Incremental Heating: Increase the probe temperature in steps of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe Coalescence: Continue this process until the paired signals broaden, coalesce, and finally merge into a single peak.

  • Reversibility Check: Cool the sample back to room temperature to ensure the original spectrum is reproduced, confirming the process is a reversible dynamic equilibrium.

VT_NMR_Workflow cluster_0 Variable Temperature NMR for Rotamer Identification start Acquire Spectrum at Room Temp (25°C) increase_temp Increase Temperature (e.g., to 40°C) start->increase_temp Observe doubled signals acquire_spec1 Acquire Spectrum increase_temp->acquire_spec1 check_coalescence Signals Coalescing? acquire_spec1->check_coalescence increase_temp2 Increase Temperature (e.g., to 60°C) check_coalescence->increase_temp2 No coalesced Signals Coalesced check_coalescence->coalesced Yes acquire_spec2 Acquire Spectrum increase_temp2->acquire_spec2 acquire_spec2->check_coalescence end Confirm Rotamers coalesced->end

Caption: Workflow for confirming rotamers using VT-NMR.

Q3: I see a broad signal in my ¹H NMR spectrum. How can I determine if it is the amide N-H proton?

A: A broad signal is characteristic of protons that can exchange with the solvent or are involved in intermediate-rate dynamic processes.[8] The most straightforward way to identify an amide N-H (or any other exchangeable proton like -OH or -NH₂) is through a D₂O exchange experiment.[2]

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a protic solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it for about 30 seconds to ensure good mixing.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again using the same parameters.

Expected Result: If the broad peak has disappeared or significantly decreased in intensity, it confirms that the signal is from an exchangeable proton, as the proton has been replaced by deuterium, which is not observed in ¹H NMR.

D2O_Exchange cluster_1 D₂O Exchange for N-H Identification initial_spectrum Spectrum shows a broad peak add_d2o Add a drop of D₂O and shake initial_spectrum->add_d2o final_spectrum Re-acquire spectrum add_d2o->final_spectrum peak_disappears Broad peak disappears final_spectrum->peak_disappears Yes peak_remains Broad peak remains final_spectrum->peak_remains No conclusion_nh Confirmed: Exchangeable N-H proton peak_disappears->conclusion_nh conclusion_other Not an exchangeable proton peak_remains->conclusion_other

Caption: Logic diagram for the D₂O exchange experiment.

Q4: The methylene (CH₂) protons of the leucine side chain appear as a complex multiplet, not a simple triplet. Why is this?

A: This complexity is a direct result of the chiral center at the α-carbon of the leucine moiety. This makes the two methylene protons diastereotopic, meaning they are in chemically non-equivalent environments.[5][9]

Here’s a breakdown of the expected splitting pattern:

  • Diastereotopicity: The two methylene protons (let's call them Hₐ and Hₑ) have different chemical shifts.

  • Geminal Coupling: They will couple to each other (a ²J coupling), which would create a doublet for each proton.

  • Vicinal Coupling: Each of these protons will also couple to the single proton on the adjacent methine (CH) group (a ³J coupling).

The combination of geminal and vicinal coupling results in each methylene proton appearing as a doublet of doublets. If the chemical shifts of Hₐ and Hₑ are very close, these signals can overlap and appear as a more complex multiplet.

To resolve and assign these signals unambiguously, a 2D NMR experiment like COSY (Correlation Spectroscopy) is highly recommended.[10] A COSY spectrum will show a cross-peak between the methine proton and both of the diastereotopic methylene protons, confirming their connectivity.

Data Presentation: Expected Chemical Shifts

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for N-(4-Methoxyphenyl)-L-leucinamide. Actual values can vary depending on the solvent, concentration, and temperature.[11][12]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Leucine -CH(CH₃)₂~0.9 (two doublets)~22.0, ~23.0Two distinct methyl groups due to chirality.
Leucine -CH(CH₃)₂~2.1 (multiplet)~25.0Methine proton of the isopropyl group.
Leucine -CH₂-~1.6-1.8 (multiplet)~41.0Diastereotopic protons, complex multiplet.
Leucine α-CH~4.5 (multiplet)~53.0Coupled to N-H and β-CH₂.
Amide N-H~8.0-8.5 (broad singlet)-Exchangeable, broad. May show rotameric doubling.
Methoxy -OCH₃~3.8 (singlet)~55.5Sharp singlet.
Aromatic C-H (ortho to OCH₃)~6.8 (doublet)~114.0Protons ortho to the electron-donating methoxy group.
Aromatic C-H (ortho to NH)~7.4 (doublet)~122.0Protons ortho to the amide group.
Amide C=O-~173.0Carbonyl carbon.
Aromatic C-OCH₃-~156.0Quaternary carbon attached to the methoxy group.
Aromatic C-NH-~131.0Quaternary carbon attached to the amide nitrogen.

Note: These are predicted values and should be used as a guide. For definitive assignment, 2D NMR techniques are essential.[13][14]

Advanced Troubleshooting with 2D NMR

For a complete and unambiguous assignment of all proton and carbon signals, especially when dealing with complexities like rotamers and overlapping signals, 2D NMR is indispensable.

  • ¹H-¹H COSY: Identifies proton-proton couplings within a spin system. Essential for tracing the connectivity of the leucine side chain.[15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals.[10][16]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which can help differentiate between cis and trans rotamers.

By employing these techniques systematically, even the most complex spectrum of N-(4-Methoxyphenyl)-L-leucinamide can be fully interpreted, providing a wealth of structural information.

References

  • Johnston, E. R. (n.d.). NMR Studies of Proton Exchange in Amides. eScholarship.org. Retrieved from [Link]

  • Kim, K. S., & Kallenbach, N. R. (1994). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Protein Science, 3(10), 1629-1636. Retrieved from [Link]

  • Kim, K. S., & Kallenbach, N. R. (1994). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. Retrieved from [Link]

  • Spilker, A., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(2), 92. Retrieved from [Link]

  • Wider, G. (n.d.). NMR measurements of proton exchange between solvent and peptides and proteins. SciSpace. Retrieved from [Link]

  • Richmond, M. G., & Scheidt, K. A. (2014). Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations. Beilstein Journal of Organic Chemistry, 10, 2656-2664. Retrieved from [Link]

  • Wang, B., et al. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B, 123(22), 4725-4735. Retrieved from [Link]

  • Guan, Y., et al. (2024). [2403.11353] Unsupervised 2D NMR cross peak prediction and assignment via transfer learning. arXiv.org. Retrieved from [Link]

  • Zhangh, J.-X., et al. (2016). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 1(1), 373-380. Retrieved from [Link]

  • Al-Khafaji, M. S. (2025). Spotting diastereotopic protons in the NMR spectrum. Organic Chemistry. Retrieved from [Link]

  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Retrieved from [Link]

  • Szefler, B. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 2 from NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - Semantic Scholar. Retrieved from [Link]

  • Ali, M., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1914. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Liu, M., et al. (2022). [2208.01025] Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. arXiv.org. Retrieved from [Link]

  • Gomez, B., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(9), 664-671. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 282-293. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information - Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR peak assignment table. Download Scientific Diagram. Retrieved from [Link]

  • Van der Marel, G. A., et al. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0187180). Retrieved from [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information - Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (2025). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Semantic Scholar. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SciELO. (n.d.). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). H-1 NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Enantiomeric Excess of N-(4-Methoxyphenyl)-L-leucinamide using ³¹P-NMR

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Enantiomeric Purity and the Power of ³¹P-NMR In the realm of pharmaceutical development, the stereochemistry of a drug mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enantiomeric Purity and the Power of ³¹P-NMR

In the realm of pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs to ensure safety and efficacy. This necessitates robust and accurate analytical methods for the determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture.

While High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase has traditionally been the standard for ee determination, it can be both time-consuming and costly, often requiring purified samples.[1] An increasingly attractive alternative is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The ³¹P nucleus offers several distinct advantages, including 100% natural abundance, a high gyromagnetic ratio leading to excellent sensitivity, and a wide chemical shift range that minimizes signal overlap.[2] This allows for rapid and precise quantification of diastereomers formed by reacting the chiral analyte with a chiral derivatizing agent (CDA), providing a direct measure of the enantiomeric excess.[3]

This guide provides an in-depth comparison of the ³¹P-NMR method for determining the enantiomeric excess of N-(4-Methoxyphenyl)-L-leucinamide against alternative techniques, supported by experimental insights and data.

The ³¹P-NMR Approach: A Self-Validating System for Enantiomeric Excess Determination

The core principle of using ³¹P-NMR for ee determination lies in the conversion of a pair of enantiomers into a pair of diastereomers through reaction with an enantiomerically pure chiral derivatizing agent containing a phosphorus moiety.[4] These resulting diastereomers are chemically distinct and, therefore, exhibit different ³¹P-NMR chemical shifts, allowing for their individual quantification. The ratio of the integrated peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original sample.

Causality Behind Experimental Choices: Why a Phosphorus-Based CDA?

The choice of a phosphorus-containing CDA is strategic. The ³¹P nucleus provides a clean spectroscopic window, free from the complexities of proton and carbon spectra. Furthermore, the chemical shift of the phosphorus atom is highly sensitive to its stereochemical environment, often resulting in significant chemical shift differences (Δδ) between the diastereomeric products, which is crucial for accurate integration.[5] Proton decoupling is routinely employed to simplify the spectra by removing ¹H-³¹P coupling, resulting in sharp, well-resolved singlets for each diastereomer.[1]

Selecting the Optimal Chiral Derivatizing Agent for N-(4-Methoxyphenyl)-L-leucinamide

For primary and secondary amines, such as the amide in N-(4-Methoxyphenyl)-L-leucinamide, a variety of chiral phosphorus-based derivatizing agents are available. A common and effective class of reagents are chiral phosphoric acid chlorides. These reagents react readily with the amine functionality to form stable diastereomeric phosphoramidates.

A particularly effective CDA for amines is (S)-(+)-1,1'-Binaphthyl-2,2'-diyl chlorophosphate. This commercially available reagent is known to provide excellent separation of diastereomeric signals for a wide range of chiral amines and alcohols.[5] The rigid binaphthyl backbone creates a well-defined chiral environment, leading to significant differences in the magnetic shielding of the phosphorus nucleus in the two diastereomers.

Experimental Protocol: Determining the ee of N-(4-Methoxyphenyl)-L-leucinamide

This section outlines a detailed, step-by-step methodology for the derivatization and subsequent ³¹P-NMR analysis.

Materials:

  • N-(4-Methoxyphenyl)-L-leucinamide (and its corresponding D-enantiomer or a racemic mixture for reference)

  • (S)-(+)-1,1'-Binaphthyl-2,2'-diyl chlorophosphate (CDA)

  • Anhydrous Chloroform-d (CDCl₃)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • NMR tubes

  • Standard laboratory glassware

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis ³¹P-NMR Analysis Analyte N-(4-Methoxyphenyl)-L-leucinamide Reaction Mix & React at RT Analyte->Reaction CDA (S)-(+)-1,1'-Binaphthyl-2,2'-diyl chlorophosphate CDA->Reaction Base Triethylamine Base->Reaction Solvent CDCl₃ Solvent->Reaction NMR Acquire ³¹P NMR Spectrum Reaction->NMR Integration Integrate Diastereomeric Signals NMR->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for ee determination by ³¹P-NMR.

Step-by-Step Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of N-(4-Methoxyphenyl)-L-leucinamide in 0.5 mL of CDCl₃.

  • Addition of Base: Add 1.2 equivalents of triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Chiral Derivatizing Agent: Add 1.1 equivalents of (S)-(+)-1,1'-Binaphthyl-2,2'-diyl chlorophosphate to the solution.

  • Reaction: Cap the vial and gently swirl the mixture. The reaction is typically rapid and complete within a few minutes at room temperature.

  • NMR Analysis: Transfer the reaction mixture to an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would include a 30-degree pulse angle and a relaxation delay of 2-5 seconds to ensure accurate integration.

  • Data Processing and Analysis: Process the resulting spectrum. Identify the two distinct signals corresponding to the diastereomeric phosphoramidates. Integrate the area of each peak.

  • Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    Where Area₁ is the integral of the major diastereomer and Area₂ is the integral of the minor diastereomer.

Comparison with Alternative Methods

While ³¹P-NMR is a powerful technique, it is essential to consider its performance in the context of other established methods for determining enantiomeric excess.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for enantiomeric separations.[7] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8]

Logical Relationship Diagram:

G cluster_methods Methods for Enantiomeric Excess Determination cluster_principles Underlying Principles P31_NMR ³¹P-NMR Spectroscopy Derivatization Diastereomer Formation P31_NMR->Derivatization relies on Chiral_HPLC Chiral HPLC Chiral_Recognition Differential Interaction with Chiral Stationary Phase Chiral_HPLC->Chiral_Recognition relies on Chiral_GC Chiral GC Chiral_GC->Chiral_Recognition relies on Volatility Vapor Phase Separation Chiral_GC->Volatility requires Other Other Methods (e.g., CE, SFC)

Caption: Principles of different ee determination methods.

Performance Comparison

The following table provides a comparative summary of ³¹P-NMR and Chiral HPLC for the determination of enantiomeric excess.

Feature³¹P-NMR with Chiral Derivatizing AgentChiral HPLC
Principle Formation of diastereomers with distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase.
Sample Preparation Simple derivatization in an NMR tube.[9]Dissolution in a suitable mobile phase.[8]
Analysis Time Rapid, typically < 15 minutes per sample.[3]Longer, typically 10-30 minutes per sample, plus method development time.[1]
Method Development Minimal, primarily involves selecting an appropriate CDA.Can be extensive, requiring screening of columns and mobile phases.[7]
Sample Purity Can often be performed on crude reaction mixtures.[1]Generally requires purified samples to avoid column contamination.[1]
Sensitivity Moderate, typically requires mg quantities of sample.High, can detect trace amounts of enantiomers.
Accuracy & Precision High, with precision often better than ±1%.[3]High, with excellent accuracy and precision.
Cost High initial instrument cost, but lower per-sample cost.Moderate instrument cost, but ongoing costs for columns and solvents.
Information Provided Provides direct quantification of enantiomeric excess.Provides separation and quantification of enantiomers.

Trustworthiness: A Self-Validating System

The ³¹P-NMR method is inherently self-validating. The presence of two distinct, well-resolved signals provides a clear and unambiguous measure of the two diastereomers. The sum of the integrals of these two peaks should account for 100% of the phosphorus-containing species derived from the analyte, providing an internal check on the completeness of the derivatization reaction and the accuracy of the integration. Furthermore, running a sample of the racemic material will produce two peaks of equal intensity, confirming the ability of the CDA to resolve the enantiomers and establishing the chemical shifts of the two diastereomers.

Conclusion

For researchers, scientists, and drug development professionals, the determination of enantiomeric excess is a critical analytical task. While chiral HPLC remains a gold standard, ³¹P-NMR spectroscopy offers a rapid, accurate, and often more efficient alternative, particularly for process monitoring and high-throughput screening where speed is essential. The simplicity of sample preparation, minimal method development, and the ability to analyze crude reaction mixtures make ³¹P-NMR a highly valuable tool in the modern synthetic and analytical laboratory. The choice between these powerful techniques will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation.

References

  • Chirality. (2025). Determination of Enantiomeric Excess via 31P-NMR. PubMed.
  • ResearchGate. (n.d.). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.
  • PubMed. (2003).
  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR.
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • PMC. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Academia.edu. (n.d.). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters.
  • University of Bath. (n.d.).
  • Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Herald Scholarly Open Access. (2018).
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
  • Scholars' Mine. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro.
  • ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • MDPI. (2024).
  • ResearchGate. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Phenomenex. (n.d.).
  • UNIPI. (2022).
  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
  • CrystEngComm (RSC Publishing). (2023).
  • Wiley Online Library. (n.d.). Kinetic Resolution of a Planar–Chiral [2.

Sources

Comparative

"comparing the biological activity of N-(4-Methoxyphenyl)-L-leucinamide with its analogs"

Comparative Biological Activity Guide: N-(4-Methoxyphenyl)-L-leucinamide and Thionopeptide Analogs in Aminopeptidase Profiling As a Senior Application Scientist, selecting the right synthetic substrates to probe enzyme a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: N-(4-Methoxyphenyl)-L-leucinamide and Thionopeptide Analogs in Aminopeptidase Profiling

As a Senior Application Scientist, selecting the right synthetic substrates to probe enzyme active sites is critical for accurate structural and kinetic profiling. N-(4-Methoxyphenyl)-L-leucinamide—commonly referred to in enzymology as L-leucine-p-anisidide (LAD) —is a premier chromogenic substrate used to evaluate the catalytic mechanisms of metalloaminopeptidases.

This guide objectively compares the biological activity (enzyme kinetics) of LAD against its structural analogs: the unsubstituted L-leucine anilide (LA) , and their corresponding thionopeptide variants, thionoleucine-S-anilide (TLA) and thionoleucine-p-anisidide (TLAD) . By manipulating the electronic properties of the leaving group and the coordination chemistry of the scissile bond, we can map the precise topography of dinuclear active sites, such as that of the aminopeptidase from Aeromonas proteolytica (AAP).

Mechanistic Insights: Causality Behind Structural Modifications

To understand the comparative performance of these analogs, we must analyze the causality behind their structural differences and how they interact with the enzyme's metal centers.

The p-Methoxy Electronic Effect (LAD vs. LA): LAD features an electron-donating para-methoxy group on the aniline ring, which is absent in LA. This methoxy group pushes electron density into the phenyl ring and subsequently to the amide nitrogen. This electronic cascade subtly increases the double-bond character of the amide C-N bond, rendering the carbonyl carbon less electrophilic. Consequently, LAD is more resistant to nucleophilic attack by the enzyme's catalytic hydroxide compared to the unsubstituted LA, resulting in a lower turnover number ( kcat​ ).

The Thiono Substitution and HSAB Theory (Carbonyl vs. Thiocarbonyl): Replacing the carbonyl oxygen (C=O) with sulfur (C=S) generates the thiono analogs (TLA and TLAD). According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, native Zn²⁺ is a borderline/hard Lewis acid that coordinates optimally with the hard oxygen atom of LAD and LA. However, substituting the active site with Cd²⁺ (a softer metal) radically alters substrate preference. Cd²⁺ exhibits a high affinity for the softer sulfur atom in thionopeptides. This metal-substitution strategy definitively proves that the scissile bond's heteroatom directly coordinates to the first metal binding site during catalysis [1].

AAP_Mechanism Sub Substrate (LAD / TLAD) M1 Metal Site 1 (Zn²⁺ / Cd²⁺) Sub->M1 Carbonyl/Thiono Coordination M2 Metal Site 2 (Zn²⁺) Sub->M2 Amine Coordination Cleavage Peptide Bond Cleavage M1->Cleavage Catalysis M2->Cleavage

Substrate coordination at the dinuclear active site of metalloaminopeptidases.

Quantitative Performance Comparison

The following table synthesizes the kinetic data for LAD and its analogs when subjected to hydrolysis by native dizinc AAP ([ZnZn(AAP)]) and a heterodimetallic variant where the first binding site is substituted with cadmium ([CdZn(AAP)]).

SubstrateStructural ModificationScissile Bond kcat​ with [ZnZn(AAP)] ( s−1 ) kcat​ with [CdZn(AAP)] ( s−1 )
LA UnsubstitutedCarbonyl (C=O)~16.0~15.1
LAD p-MethoxyCarbonyl (C=O)~9.5~9.3
TLA UnsubstitutedThiono (C=S)~11.0~7.5
TLAD p-MethoxyThiono (C=S)~11.0~7.5

Data Interpretation: The native [ZnZn(AAP)] cleaves the unsubstituted LA most efficiently. The introduction of the p-methoxy group in LAD reduces kcat​ by approximately 40% due to the electronic effects described above. When the softer Cd²⁺ is introduced to the active site ([CdZn(AAP)]), the enzyme maintains its ability to cleave the substrates, but the Km​ (not shown) for the thiono analogs (TLA/TLAD) drops significantly, indicating a much higher binding affinity driven by soft-soft (Cd-S) interactions [1].

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mandatory baseline corrections and apoenzyme controls to prevent false-positive absorbance readings caused by buffer artifacts or trace metal contamination.

Phase 1: Enzyme Preparation and Metal Reconstitution

  • Apoenzyme Generation: Dialyze purified AAP against 10 mM 1,10-phenanthroline in 50 mM HEPES (pH 7.5) for 48 hours to strip native Zn²⁺ ions. Validation step: Assay the apoenzyme against LAD; activity must be <1% of the native enzyme.

  • Reconstitution: Dialyze the apoenzyme against metal-free 10 mM Tricine buffer (pH 8.0). Add exact stoichiometric equivalents of ZnSO₄ or CdSO₄ to generate[ZnZn(AAP)] or [CdZn(AAP)]. Incubate at 25°C for 30 minutes.

Phase 2: Spectrophotometric Kinetic Assay

  • Substrate Preparation: Dissolve LA, LAD, TLA, and TLAD in analytical-grade DMSO to create 10 mM stock solutions.

  • Baseline Correction: In a quartz cuvette, mix 990 µL of 10 mM Tricine buffer (pH 8.0) with 10 µL of substrate stock. Blank the spectrophotometer to account for the intrinsic absorbance of the intact substrates.

  • Reaction Initiation: Add 10 nM of the reconstituted enzyme to the cuvette.

  • Continuous Monitoring:

    • For LA and LAD (Carbonyls): Monitor the increase in absorbance at 240 nm for 120 seconds. This wavelength specifically tracks the release of aniline/p-anisidine, as L-leucine does not absorb here.

    • For TLA and TLAD (Thionocarbonyls): Monitor the decrease in absorbance at 295 nm for 120 seconds, tracking the cleavage of the thionoamide bond.

  • Data Analysis: Perform the assay in triplicate across a substrate concentration range of 0.1 to 5 Km​ . Fit the initial velocity data to the Michaelis-Menten equation via non-linear regression to determine exact Km​ and kcat​ values.

Kinetic_Workflow A Apoenzyme Preparation B Metal Reconstitution (Zn²⁺ or Cd²⁺) A->B C Substrate Addition (LAD / Analogs) B->C D Spectrophotometric Tracking C->D

Self-validating workflow for the kinetic profiling of aminopeptidase substrates.

Conclusion

When designing assays for metalloaminopeptidases, the choice between N-(4-Methoxyphenyl)-L-leucinamide (LAD) and its analogs dictates the specific mechanistic parameters you can observe. LAD serves as a highly stable, easily trackable baseline substrate. However, if the goal is to probe the precise coordination chemistry of the active site metals, transitioning to its thionopeptide analogs (TLAD/TLA) in conjunction with metal substitution (Cd²⁺) provides unparalleled structural resolution of the catalytic transition state.

References

  • Bienvenue, D. L., Gilner, D., & Holz, R. C. (2002). "Hydrolysis of Thionopeptides by the Aminopeptidase from Aeromonas proteolytica: Insight into Substrate Binding." Biochemistry, 41(11), 3712–3719.[Link]

Validation

Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of N-(4-Methoxyphenyl)-L-leucinamide

As a Senior Application Scientist navigating the drug development pipeline, bridging analytical datasets across different phases of research is a critical challenge. During early-stage formulation, high-dose toxicology,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the drug development pipeline, bridging analytical datasets across different phases of research is a critical challenge. During early-stage formulation, high-dose toxicology, and quality control, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often the workhorse technique due to its robustness and cost-effectiveness. However, as a compound like N-(4-Methoxyphenyl)-L-leucinamide transitions into clinical pharmacokinetics (PK), the demand for sub-nanogram sensitivity and high-throughput analysis necessitates a shift to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To ensure that legacy data generated by HPLC-UV can be scientifically and legally compared to new LC-MS/MS data, a rigorous cross-validation protocol must be executed. This guide provides an objective comparison of both methodologies, details the self-validating experimental protocols, and outlines the statistical framework required to meet global regulatory standards.

Physicochemical Rationale & Method Selection

N-(4-Methoxyphenyl)-L-leucinamide (Molecular Weight: ~236.3 g/mol ) is a synthetic molecule characterized by a hydrophobic leucine aliphatic chain and a methoxyphenyl moiety.

  • UV Detection Rationale: The 4-methoxyphenyl ring acts as a strong chromophore, providing excellent UV absorbance at 240 nm. This makes HPLC-UV highly viable for concentrations above 50 ng/mL.

  • Mass Spectrometry Rationale: The primary amine on the leucine residue (estimated pKa ~9.5) ensures near-complete protonation under acidic mobile phase conditions (e.g., 0.1% formic acid). This yields a highly abundant [M+H]+ precursor ion at m/z 237.3, making it an ideal candidate for positive-ion Electrospray Ionization (ESI+).

MS/MS Fragmentation Pathway

Understanding the fragmentation logic is critical for selecting specific Multiple Reaction Monitoring (MRM) transitions that avoid matrix interference.

MSMS_Fragmentation Precursor [M+H]+ Precursor m/z 237.3 CID Collision-Induced Dissociation (CID Energy: 20 eV) Precursor->CID Quant 4-Methoxyaniline Ion m/z 124.1 (Quantifier Transition) CID->Quant Primary Cleavage Qual Leucine Acylium Ion m/z 86.1 (Qualifier Transition) CID->Qual Secondary Cleavage

Caption: ESI+ MS/MS fragmentation pathway for N-(4-Methoxyphenyl)-L-leucinamide.

Cross-Validation Strategy

According to the[1], cross-validation is mandatory when multiple analytical techniques are used across different studies to support regulatory submissions. The core acceptance criterion dictates that the mean accuracy of Quality Control (QC) samples analyzed by both methods must not differ by more than 15%.

CrossValidation Sample Spiked Plasma QCs (150, 1000, 4000 ng/mL) Extraction Protein Precipitation (3x Acetonitrile) Sample->Extraction Split Aliquot Split Extraction->Split HPLC HPLC-UV Analysis (Reference Method) Split->HPLC LCMS LC-MS/MS Analysis (Test Method) Split->LCMS DataHPLC Calculate Mean & Precision HPLC->DataHPLC DataLCMS Calculate Mean & Precision LCMS->DataLCMS Compare Statistical Comparison (|%Diff| ≤ 15%) DataHPLC->Compare DataLCMS->Compare Outcome Cross-Validation Status Compare->Outcome

Caption: Workflow for HPLC and LC-MS/MS cross-validation of plasma QCs.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be bracketed by System Suitability Tests (SST) and calibration standards. The following protocols are designed to be self-validating, meaning any failure in extraction efficiency or instrument performance will be immediately flagged by the internal standard (IS) response and QC accuracy.

Sample Preparation: Protein Precipitation (PPT)

Causality Note: Acetonitrile is chosen over methanol for precipitation because it yields a tighter protein pellet and minimizes the co-extraction of matrix lipids, which is critical for preventing ion suppression in the LC-MS/MS source.

  • Aliquot: Transfer 50 µL of human plasma (blank, spiked QC, or subject sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution. (Use a structural analog for HPLC to ensure chromatographic separation; use a Stable Isotope-Labeled IS (SIL-IS) for LC-MS/MS to perfectly correct for ionization matrix effects).

  • Precipitation: Add 150 µL of ice-cold 100% Acetonitrile.

  • Disruption: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

HPLC-UV Reference Method

Causality Note: An isocratic elution on a longer column is utilized here. Because UV detection lacks mass-filtering capabilities, the 250 mm column provides the necessary theoretical plates to physically separate the analyte from UV-absorbing endogenous plasma components.

  • Column: Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 65% Water (0.1% Trifluoroacetic Acid) / 35% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 240 nm.

  • Run Time: 12.0 minutes.

LC-MS/MS Test Method

Causality Note: A gradient elution is mandatory for the MS method. While the analyte elutes quickly, the gradient must ramp to 90% organic to wash out endogenous phospholipids (e.g., lysophosphatidylcholines). These lipids do not absorb UV (hence ignored in HPLC) but cause severe, run-ruining ion suppression in ESI if allowed to build up on the column.

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.0 min (linear ramp to 90% B), 2.0-2.5 min (hold 90% B), 2.5-2.6 min (return to 10% B), 2.6-3.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: ESI Positive Mode (Capillary: 3.0 kV, Desolvation: 450°C).

  • MRM Transitions: m/z 237.3 → 124.1 (Quantifier), m/z 237.3 → 86.1 (Qualifier).

Comparative Data & Method Performance

The validation parameters were evaluated in accordance with the[2]. The LC-MS/MS method demonstrates a 50-fold increase in sensitivity, making it suitable for terminal elimination phase PK profiling.

Table 1: Method Performance Characteristics
ParameterHPLC-UV (Reference)LC-MS/MS (Test)
Linear Dynamic Range 50 – 10,000 ng/mL1 – 5,000 ng/mL
Lower Limit of Quantitation (LLOQ) 50 ng/mL1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%≤ 5.2%
Inter-day Accuracy (%Bias) ± 9.8%± 7.4%
Sample Run Time 12.0 min3.5 min
Matrix Effect (IS Normalized) N/A (UV Detection)98.5% (No significant suppression)
Table 2: Cross-Validation Results (Overlapping QC Range)

To prove equivalency, pooled human plasma was spiked with N-(4-Methoxyphenyl)-L-leucinamide at three concentration levels within the overlapping dynamic range of both methods. Six replicates (n=6) were extracted and analyzed by both platforms.

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean ± SD (ng/mL)LC-MS/MS Mean ± SD (ng/mL)% Difference*Acceptance (≤ 15%)
Low QC 150156.2 ± 11.4148.5 ± 6.2-4.93% PASS
Mid QC 1,000985.4 ± 42.11012.8 ± 38.5+2.78% PASS
High QC 4,0003890.0 ± 195.04055.0 ± 150.2+4.24% PASS

*Percentage Difference is calculated as: [(LC-MS/MS Mean - HPLC Mean) / HPLC Mean] × 100.

Conclusion

The cross-validation data demonstrates robust alignment between the legacy HPLC-UV method and the newly developed LC-MS/MS method for N-(4-Methoxyphenyl)-L-leucinamide. With all QC levels showing a percentage difference of less than 5%—well within the stringent ±15% regulatory threshold—researchers can confidently bridge early-stage high-concentration data with late-stage, high-sensitivity clinical PK data without compromising scientific integrity.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." (2022). URL:[Link]

  • Mano, Yuji. "Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis (2015). URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: N-(4-Methoxyphenyl)-L-leucinamide vs. Established Chiral Resolving Agents for Amino Acid Analysis

Executive Summary The precise quantification of D- and L-amino acid enantiomers is a critical bottleneck in drug development, biomarker discovery, and synthetic biology. Because enantiomers possess identical physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of D- and L-amino acid enantiomers is a critical bottleneck in drug development, biomarker discovery, and synthetic biology. Because enantiomers possess identical physicochemical properties in achiral environments, indirect chiral resolution via Chiral Derivatizing Agents (CDAs) remains the analytical gold standard.

This guide provides an objective, data-driven comparison between the advanced structural variant N-(4-Methoxyphenyl)-L-leucinamide and established industry standards—such as, , and OPA/IBLC. Designed for researchers and application scientists, this document details mechanistic advantages, performance metrics, and self-validating experimental protocols to optimize your chromatographic workflows.

Mechanistic Overview: The Causality of Chiral Derivatization

Indirect chiral separation relies on converting enantiomers into covalently bonded diastereomers. Because diastereomers have different spatial arrangements, they exhibit distinct hydrophobic interactions with standard achiral reversed-phase (C18) stationary phases.

N-(4-Methoxyphenyl)-L-leucinamide: Structural Advantages

N-(4-Methoxyphenyl)-L-leucinamide was engineered to address specific limitations in tandem mass spectrometry (LC-MS/MS) workflows:

  • Steric Amplification (The Leucine Core): Similar to, the bulky isobutyl side chain of the leucine moiety creates significant steric hindrance. When reacted with a D- or L-amino acid, this bulk maximizes the 3D conformational differences between the resulting L-L and L-D diastereomers, driving superior baseline resolution ( Rs​>2.0 ) compared to smaller alanine-based agents like FDAA.

  • Ionization & Spectral Clarity (The Methoxyphenyl Group): Traditional agents utilize a dinitrophenyl ring, which undergoes complex fragmentation during collision-induced dissociation (CID), leading to high background noise in MS/MS. The electron-rich 4-methoxyphenyl group eliminates this nitro-fragmentation, yielding a cleaner MS background, lower limits of detection (LOD), and a highly stable UV chromophore (~270 nm).

Established Alternatives
  • FDAA (Marfey's Reagent): The historical standard. It utilizes an alanine core, which provides moderate steric differentiation. It is robust but often struggles to resolve complex mixtures of closely related aliphatic amino acids.

  • L-FDLA: A leucine-derived variant of Marfey's reagent. It offers excellent chromatographic resolution due to high hydrophobicity but retains the MS-unfriendly dinitrophenyl group.

  • OPA + IBLC: Forms highly fluorescent isoindole derivatives in minutes. However, the reaction is reversible, and the products degrade rapidly, requiring strict automated pre-column derivatization.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of N-(4-Methoxyphenyl)-L-leucinamide against conventional alternatives, based on standardized LC-MS/MS and HPLC-UV workflows [1][2][3].

Analytical FeatureN-(4-Methoxyphenyl)-L-leucinamideFDAA (Marfey's Reagent)L-FDLAOPA + IBLC
Derivatization Target Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimary Amines Only
Reaction Time & Temp 45 min @ 40°C60 min @ 40°C45 min @ 40°C2 min @ Room Temp
Derivative Stability High (> 48 hours)High (> 48 hours)High (> 48 hours)Low (< 15 minutes)
Primary Detection UV (270 nm) / ESI-MS/MSUV (340 nm) / ESI-MS/MSUV (340 nm) / ESI-MS/MSFluorescence
Chromatographic Resolution ( Rs​ ) Very High (Avg Rs​ ~ 2.1)Moderate (Avg Rs​ ~ 1.5)Very High (Avg Rs​ ~ 2.3)Moderate (Avg Rs​ ~ 1.8)
MS Background Noise Low (Clean fragmentation)High (Nitro-group cleavage)High (Nitro-group cleavage)Low

Experimental Methodology: Self-Validating Derivatization Protocol

To ensure scientific integrity and prevent false-positive enantiomeric ratios, the following protocol incorporates a self-validating system.

Materials Required
  • Amino acid sample (approx. 50 µM in 0.1 M HCl)

  • N-(4-Methoxyphenyl)-L-leucinamide (10 mM in Acetone)

  • 1 M NaHCO3​ (Base catalyst)

  • 1 M HCl (Quenching agent)

Step-by-Step Workflow
  • Alkalinization: To 50 µL of the amino acid sample, add 20 µL of 1 M NaHCO3​ .

    • Causality: Amino acids exist as zwitterions at neutral pH. The strong base deprotonates the α -amino group (pKa ~9.5), rendering it a strong nucleophile. This state is strictly required for the substitution reaction with the CDA to proceed efficiently.

  • Derivatization: Add 100 µL of the N-(4-Methoxyphenyl)-L-leucinamide solution. Incubate at 40°C for 45 minutes in the dark.

    • Causality: The 40°C temperature accelerates the reaction kinetics to completion without inducing thermal racemization of the native amino acids. The dark environment prevents photo-oxidation of the methoxyphenyl chromophore.

  • Quenching: Add 20 µL of 1 M HCl to the mixture.

    • Causality: Neutralizing the pH stops the reaction immediately. Critically, it re-protonates the system, preventing any base-catalyzed racemization of the newly formed diastereomers. This ensures the final D/L ratio accurately reflects the original biological sample.

  • Dilution: Dilute with 810 µL of the starting mobile phase (e.g., 50% Methanol/Water with 0.1% Formic Acid) and transfer to an HPLC autosampler vial.

The Self-Validation System (Critical Quality Control)

A reliable protocol must prove its own accuracy. For every batch, run the following controls:

  • Blank Control: Process a sample replacing the amino acid with 0.1 M HCl. Purpose: Identifies any background artifact peaks native to the CDA itself.

  • Racemic Spike: Derivatize a known, perfectly racemic standard (e.g., 1:1 DL-Alanine). Purpose: The resulting HPLC chromatogram must show exactly a 1:1 peak area ratio. Any deviation indicates that kinetic resolution occurred (the CDA reacted faster with one enantiomer) or that procedural racemization took place, immediately invalidating the run.

Workflow Visualization

G A Chiral Amino Acid Mixture (D/L Enantiomers) B Derivatization Reaction (CDA + Base Catalyst) A->B Alkalyzation (pH > 9.5) C Diastereomeric Mixture (L-L and L-D derivatives) B->C Nucleophilic Substitution D Reversed-Phase HPLC (Achiral C18 Column) C->D Hydrophobic Interaction E Detection & Quantification (UV/Vis or ESI-MS/MS) D->E Baseline Resolution

Fig 1. Workflow of indirect chiral amino acid resolution via diastereomeric derivatization.

Conclusion

While and remain viable choices for standard UV-based HPLC, N-(4-Methoxyphenyl)-L-leucinamide offers a distinct technical advantage for high-sensitivity LC-MS/MS applications. By combining the steric resolving power of a leucine core with the clean ionization profile of a methoxyphenyl group, it eliminates the background noise associated with dinitrophenyl fragmentation. When paired with a self-validating protocol, it ensures absolute confidence in enantiomeric quantification.

References

  • Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers Source: Journal of the American Society for Mass Spectrometry (ACS) URL: [Link]

  • Title: Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) Source: Metabolites (MDPI) URL: [Link]

  • Title: Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier) URL: [Link]

Validation

A Comparative Guide to Confirming the Absolute Configuration of N-(4-Methoxyphenyl)-L-leucinamide

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step. This is particularly true in the pharmaceutical industry, where th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step. This is particularly true in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a chiral drug can drastically alter its pharmacological and toxicological properties. This guide provides an in-depth comparison of the primary analytical techniques for confirming the absolute configuration of chiral molecules, using N-(4-Methoxyphenyl)-L-leucinamide as a representative example.

The spatial arrangement of atoms in a chiral molecule is its absolute configuration, often described by the Cahn-Ingold-Prelog (R/S) nomenclature.[1] The definitive assignment of the correct enantiomer is a crucial step in chemical and pharmaceutical research.[1] Enantiomers can have different biological activities or pharmacological properties.[2]

This guide will explore the following methods:

  • X-ray Crystallography: The "gold standard" for absolute configuration determination.

  • Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for solution-state analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral derivatizing or solvating agents.

  • Electronic Circular Dichroism (ECD): A chiroptical method based on UV-visible light absorption.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][3] The technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound.[1]

To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized.[1] This effect occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays.[1] This allows for the differentiation between a molecule and its mirror image.

Causality Behind Experimental Choices: The choice of X-ray crystallography is driven by the need for an unequivocal assignment of stereochemistry. For a novel compound like N-(4-Methoxyphenyl)-L-leucinamide, especially in a regulatory context, the certainty provided by a crystal structure is unparalleled. The presence of atoms like oxygen and nitrogen in the molecule allows for sufficient anomalous scattering for a successful determination, although the presence of a heavier atom (like a halogen) would be even more ideal.[4][5]

Experimental Protocol:
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of enantiomerically pure N-(4-Methoxyphenyl)-L-leucinamide of sufficient size and quality (typically 0.1-0.3 mm in each dimension).[6] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays.[1] It is crucial to use a radiation wavelength that maximizes the anomalous dispersion effect for the atoms present in the molecule.[1]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the intensities of Friedel pairs (reflections that are mirror images of each other). The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Alternative

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] It has emerged as a reliable method for determining the absolute configuration of molecules in solution, offering a significant advantage over X-ray crystallography, which requires a solid, crystalline sample.[7][8]

Causality Behind Experimental Choices: VCD is particularly valuable when obtaining high-quality crystals is difficult or impossible.[8] For a relatively flexible molecule like N-(4-Methoxyphenyl)-L-leucinamide, VCD allows for the determination of its preferred conformation in a specific solvent, which can be more biologically relevant than the solid-state structure. The technique is also non-destructive, and the sample can be recovered after the experiment.[7]

Experimental Protocol:
  • Sample Preparation: A solution of the enantiomerically pure N-(4-Methoxyphenyl)-L-leucinamide is prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[4]

  • VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded using a VCD spectrometer.

  • Quantum Chemical Calculations: The VCD spectrum of one enantiomer (e.g., the L- or S-enantiomer) is calculated using density functional theory (DFT).[4][7] This involves computational modeling of the molecule's possible conformations and their Boltzmann-weighted contributions to the final spectrum.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is then compared to the calculated spectrum.[4][7] A good match between the signs and relative intensities of the experimental and calculated VCD bands confirms the absolute configuration.[4][9] The spectrum of the other enantiomer is simply the mirror image of the calculated one.[4]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Enantiomerically Pure Sample VCD_Measurement Measure VCD & IR Spectra Exp_Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison DFT_Calc DFT Calculation of VCD Spectrum (one enantiomer) DFT_Calc->Comparison Conformational_Analysis Conformational Search & Boltzmann Weighting Conformational_Analysis->DFT_Calc Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Diastereomeric Approach

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) allows for the determination of absolute configuration.[1][2] By reacting the chiral analyte with a CDA, a pair of diastereomers is formed, which will exhibit distinct NMR spectra.[1]

The most common method is the Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA.[][11]

Causality Behind Experimental Choices: NMR is a ubiquitous technique in chemical laboratories, making this a readily accessible method. For N-(4-Methoxyphenyl)-L-leucinamide, which possesses a primary amide, derivatization at the N-H position is a viable strategy. This method is particularly useful for confirming the configuration of a known compound or when only small amounts of sample are available.

Experimental Protocol (Modified Mosher's Method):
  • Derivatization: The enantiomerically pure N-(4-Methoxyphenyl)-L-leucinamide is reacted separately with both (R)- and (S)-MTPA chloride to form two diastereomeric esters.

  • NMR Analysis: ¹H and/or ¹⁹F NMR spectra are acquired for both diastereomers.

  • Data Analysis: The chemical shifts of the protons near the stereocenter are compared between the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are then used to deduce the absolute configuration based on established empirical models.[11]

NMR_Workflow Analyte Chiral Analyte (N-(4-Methoxyphenyl)-L-leucinamide) Diastereomer_R Diastereomer R Analyte->Diastereomer_R Reacts with Diastereomer_S Diastereomer S Analyte->Diastereomer_S Reacts with R_CDA (R)-Chiral Derivatizing Agent R_CDA->Diastereomer_R S_CDA (S)-Chiral Derivatizing Agent S_CDA->Diastereomer_S NMR_R Record NMR Spectrum Diastereomer_R->NMR_R NMR_S Record NMR Spectrum Diastereomer_S->NMR_S Analysis Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Analysis NMR_S->Analysis Assignment Assign Absolute Configuration Analysis->Assignment

Caption: Workflow for absolute configuration determination using NMR with a chiral derivatizing agent.

Electronic Circular Dichroism (ECD): A Complementary Chiroptical Method

Electronic Circular Dichroism (ECD) is another form of circular dichroism spectroscopy that measures the differential absorption of left and right circularly polarized UV-visible light.[1][2] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[1]

Causality Behind Experimental Choices: ECD is a highly sensitive technique that can be performed on very small amounts of sample in solution. The presence of the aromatic chromophore (the 4-methoxyphenyl group) in N-(4-Methoxyphenyl)-L-leucinamide makes it an excellent candidate for ECD analysis, as this group will give rise to distinct electronic transitions in the UV-Vis region.

Experimental Protocol:
  • Sample Preparation: A dilute solution of the enantiomerically pure sample is prepared in a suitable transparent solvent.

  • ECD Spectrum Measurement: The ECD spectrum is recorded on a CD spectrometer.

  • Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) is used to calculate the electronic transition energies and rotational strengths of one enantiomer.

  • Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum. A good correlation between the experimental and theoretical spectra allows for the assignment of the absolute configuration.

Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral AgentsElectronic Circular Dichroism (ECD)
Sample Phase Solid (single crystal)Solution or neat liquidSolutionSolution
Conclusiveness UnambiguousHigh (with computational support)High (model-dependent)High (with computational support)
Sample Amount mg range5-15 mg (recoverable)mg rangeµg to mg range
Throughput Low (crystal growth can be a bottleneck)ModerateHighHigh
Key Requirement High-quality single crystalChiral moleculeDerivatizable functional groupChromophore
Primary Advantage Definitive 3D structureSolution-state analysis, no crystals neededWidely available instrumentationHigh sensitivity
Primary Limitation Crystal growth can be difficult or impossibleRequires quantum chemical calculationsDerivatization may fail or be complexRequires quantum chemical calculations

Conclusion

The choice of method for confirming the absolute configuration of N-(4-Methoxyphenyl)-L-leucinamide depends on several factors, including the availability of a single crystal, the amount of sample, and the desired level of certainty.

  • X-ray crystallography remains the gold standard for an irrefutable assignment.[1]

  • VCD offers a robust and reliable alternative for solution-state analysis, especially when crystallization is not feasible.[7][8]

  • NMR with chiral derivatizing agents provides a convenient and accessible method, leveraging standard laboratory equipment.

  • ECD is a highly sensitive technique well-suited for molecules containing a chromophore.

For a comprehensive and self-validating approach, employing at least two of these techniques is recommended. For instance, an initial assignment by a chiroptical method like VCD or ECD can be definitively confirmed by X-ray crystallography. This multi-faceted approach ensures the highest level of confidence in the assigned absolute configuration, a critical aspect of modern chemical and pharmaceutical research.

References

Sources

Comparative

Benchmarking the Purity of Synthesized N-(4-Methoxyphenyl)-L-leucinamide: A Multi-Modal Analytical Guide

Introduction N-(4-Methoxyphenyl)-L-leucinamide, widely known in the literature as L-Leucine-p-anisidide, is a critical synthetic substrate utilized in enzymatic kinetic assays, particularly for characterizing aminopeptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-Methoxyphenyl)-L-leucinamide, widely known in the literature as L-Leucine-p-anisidide, is a critical synthetic substrate utilized in enzymatic kinetic assays, particularly for characterizing aminopeptidases such as those derived from Aeromonas proteolytica[1]. Because the enzymatic cleavage of this substrate yields free p-anisidine—which is monitored spectrophotometrically to determine reaction velocity—the presence of unreacted p-anisidine or other synthetic impurities in the starting material will cause severe background interference, skewing Michaelis-Menten kinetics.

As a Senior Application Scientist, I approach purity benchmarking not as a mere check-box exercise, but as a rigorous, self-validating system. Relying solely on relative chromatographic purity is a common pitfall in drug development and biochemical research. To establish true metrological traceability, a synthesized batch must be benchmarked against a reference standard using a multi-modal approach that satisfies ICH Q2(R1) guidelines for specificity and quantitation[2].

The Chemical Context: Synthesis and Impurity Profiling

The synthesis of L-Leucine-p-anisidide typically involves the carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC) of Boc-L-leucine with p-anisidine, followed by acid-catalyzed deprotection using HCl in diethyl ether[1].

Understanding this pathway is crucial because it dictates our analytical targets. The primary impurities are:

  • Unreacted p-anisidine : Highly chromophoric; causes false baselines in enzymatic assays.

  • Unreacted L-leucine : Lacks a strong UV chromophore but can act as a competitive enzyme inhibitor.

  • Coupling Reagent Byproducts : Such as dicyclohexylurea (DCU) if DCC is used.

SynthesisPathway BocLeu Boc-L-Leucine (Starting Material) Coupling Coupling Reaction (DCC/EDC) BocLeu->Coupling pAnisidine p-Anisidine (Reactant) pAnisidine->Coupling Intermediate Boc-L-Leucine-p-anisidide (Intermediate) Coupling->Intermediate Impurities Key Impurities: 1. Free p-Anisidine 2. L-Leucine 3. Urea Byproducts Coupling->Impurities Side reactions Deprotection Deprotection (HCl/Ether) Intermediate->Deprotection Product L-Leucine-p-anisidide (Target Product) Deprotection->Product Deprotection->Impurities Incomplete reaction

Synthesis pathway of L-Leucine-p-anisidide highlighting critical nodes for impurity generation.

Analytical Strategy: Why Multi-Modal Benchmarking?

To benchmark the synthesized product against a commercial reference standard, we must employ orthogonal techniques. HPLC-UV provides excellent relative purity and impurity profiling but relies on the assumption that the reference standard is 100% pure and that response factors are identical. Quantitative NMR (1H-qNMR), however, operates on the primary ratio rule, offering absolute quantification without requiring an identical reference standard, thus serving as a metrological anchor[3].

Comparative Analysis of Benchmarking Techniques
Analytical TechniquePrimary OutputAdvantages for L-Leucine-p-anisidideLimitationsCausality in Method Selection
HPLC-UV Relative Purity (%)High sensitivity for p-anisidine; excellent for routine batch-to-batch profiling.Requires a commercial reference standard; blind to non-UV active L-leucine.Selected to detect trace p-anisidine, which absorbs strongly at ~240-295 nm[1].
LC-MS (ESI+) Mass IdentificationIdentifies specific coupling byproducts (e.g., DCU) via m/z 289 [M+H]+.Matrix effects can suppress ionization; not ideal for absolute quantitation.Selected for structural confirmation of unknown peaks observed in HPLC.
1H-qNMR Absolute Purity (% w/w)No response factor needed; detects all protonated species (including L-leucine).Lower sensitivity (LOD in low μM range) compared to LC-MS[3].Selected as the gold standard for absolute purity benchmarking[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed with built-in self-validation mechanisms (System Suitability Tests) in accordance with ICH Q2(R1) guidelines[2].

Protocol 1: HPLC-UV Relative Purity Benchmarking

Objective: Compare the chromatographic purity of the synthesized batch against a commercial L-Leucine-p-anisidide reference standard. Causality: A gradient reversed-phase method is chosen to resolve the highly polar free p-anisidine from the more hydrophobic L-Leucine-p-anisidide product.

  • Preparation of Standards: Prepare a 1.0 mg/mL solution of the commercial reference standard in Methanol:Water (50:50). Prepare the synthesized sample identically.

  • Preparation of Resolution Solution (SST): Spike the reference standard solution with 0.1 mg/mL of free p-anisidine and 0.1 mg/mL Boc-L-leucine-p-anisidide.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% TFA in Water (ensures protonation of the amine to prevent peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 240 nm (optimal wavelength for the p-anisidide moiety)[1].

  • Self-Validation (SST Criteria): The run is only valid if the resolution ( Rs​ ) between p-anisidine and L-Leucine-p-anisidide in the SST solution is ≥2.0 , and the symmetry factor for the main peak is between 0.8 and 1.5[2].

  • Execution: Inject a blank, followed by the SST, the reference standard (in triplicate), and the synthesized sample. Compare the main peak area and impurity profiles.

Protocol 2: 1H-qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction (% w/w) of the synthesized product using Maleic Acid as an Internal Standard Reference Material (ISRM). Causality: Maleic acid is chosen because its two equivalent olefinic protons produce a sharp singlet at ~6.2–6.4 ppm in DMSO-d6[4]. This region is completely free from overlap with the aromatic protons of the p-anisidide group (typically ~6.9–7.8 ppm) and the aliphatic protons of the leucine side chain (~0.9–1.7 ppm)[1].

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~10 mg of the synthesized L-Leucine-p-anisidide and ~5 mg of SI-traceable Maleic Acid CRM into the same vial.

  • Solvation: Dissolve the mixture in 1.0 mL of DMSO-d6. Self-validation step: Ensure complete dissolution, as undissolved particulates will skew the primary ratio rule[4].

  • NMR Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling.

    • Relaxation Delay (D1): This is the most critical parameter. Set D1 to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and <1% quantitation error[5]. For maleic acid, a D1 of 30–55 seconds is typically required.

    • Scans: Minimum 64 transients for adequate Signal-to-Noise (S/N > 1000)[4].

  • Integration & Calculation:

    • Integrate the Maleic acid singlet at ~6.2 ppm (represents 2 protons).

    • Integrate the distinct doublet of the p-anisidide aromatic ring at ~7.56 ppm (represents 2 protons)[1].

    • Calculate absolute purity using the standard qNMR mass balance equation.

qNMRWorkflow Sample Synthesized L-Leucine-p-anisidide (Analyte) HPLC HPLC-UV Analysis (Relative Purity) Sample->HPLC qNMR 1H-qNMR Analysis (Absolute Purity) Sample->qNMR DataHPLC Chromatographic Peak Area vs. Calibration Curve HPLC->DataHPLC DataqNMR Proton Integration Ratio (Analyte vs. Maleic Acid) qNMR->DataqNMR RefStd Commercial Reference Standard (External Calibration) RefStd->HPLC Calibration IntStd Maleic Acid Internal Standard (SI-Traceable CRM) IntStd->qNMR Co-dissolved Result Validated Purity Benchmark (Concordance Check) DataHPLC->Result DataqNMR->Result

Orthogonal benchmarking workflow combining relative (HPLC) and absolute (qNMR) purity assessments.

Data Interpretation & Concordance

A true benchmark is achieved when the relative purity from HPLC and the absolute purity from qNMR are in concordance. For instance, if HPLC reports 99.5% purity but qNMR reports 92.0% absolute purity, the causality points toward a non-UV active impurity (such as unreacted L-leucine or residual inorganic salts from the synthesis) that the HPLC method failed to detect. This multi-modal approach ensures that the synthesized N-(4-Methoxyphenyl)-L-leucinamide is rigorously validated before deployment in sensitive biochemical assays.

References

  • [2] ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [3] Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health (NIH) / PMC. URL: [Link]

  • [4] ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures (BIPM). URL: [Link]

  • [5] Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis. Analytical Chemistry - ACS Publications. URL: [Link]

  • [1] Hydrolysis of Thionopeptides by the Aminopeptidase from Aeromonas proteolytica: Insight into Substrate Binding. Biochemistry - ACS Publications. URL: [Link]

Sources

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